molecular formula C11H17N3 B2715988 N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine CAS No. 2197902-11-5

N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine

Cat. No.: B2715988
CAS No.: 2197902-11-5
M. Wt: 191.278
InChI Key: KPXWJCVQPIUOGB-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. It features a pyrimidin-4-amine core, a privileged scaffold in drug discovery known for its ability to interact with various biological targets. Researchers utilize this structural motif in the design and synthesis of novel molecules for potential therapeutic applications. Compounds based on the pyrimidin-4-amine structure have been extensively investigated as antitumor agents. Some derivatives function as microtubule targeting agents, which can inhibit cancer cell proliferation by disrupting the dynamics of the microtubule network during cell division . Furthermore, this core structure is found in inhibitors of receptor tyrosine kinases (RTKs)—such as VEGFR-2 and EGFR—and dihydrofolate reductase (DHFR), making it a versatile template in developing treatments for cancer and infectious diseases . The specific substitution pattern on this molecule, including the cyclobutylmethyl group, may be explored to modulate its physicochemical properties, binding affinity, and selectivity towards specific enzymes or cellular receptors. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-12-7-6-11(13-9)14(2)8-10-4-3-5-10/h6-7,10H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXWJCVQPIUOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N(C)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Formula of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the molecular weight and formula of the novel compound N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine. As this molecule is not extensively documented in publicly available databases, this guide emphasizes the experimental and computational workflows required for the de novo characterization of such a small molecule. We will delve into the theoretical basis and practical application of mass spectrometry, elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical synthesis, and drug development, offering insights into the structural elucidation of new chemical entities.

Introduction

N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine is a substituted pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitutions on this molecule—a cyclobutylmethyl group and two methyl groups—are anticipated to modulate its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. Given the novelty of this compound, a rigorous analytical approach is necessary to unequivocally confirm its molecular formula and weight, thereby ensuring the foundation for any subsequent biological or pharmacological studies.

Based on the IUPAC name, the predicted molecular structure is as follows:

Figure 1: Predicted molecular structure of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine.

From this predicted structure, we can deduce the molecular formula and calculate the theoretical molecular weight.

ParameterPredicted Value
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.28 g/mol
Exact Mass 191.1422 u

The subsequent sections of this guide will outline the experimental procedures to confirm these predicted values.

Determination of Molecular Weight by Mass Spectrometry

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound.[1] It measures the mass-to-charge ratio (m/z) of ions, providing highly accurate molecular weight information.[2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecular ion and confirm the elemental composition.

Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer is preferred for its high resolution and mass accuracy.

Methodology:

  • Sample Preparation: Dissolve a small amount of the synthesized N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to a final concentration of 1-10 µg/mL.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this compound, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analysis: The sample is introduced into the mass spectrometer, and the ions are separated based on their m/z ratio.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the predicted molecular ion (e.g., m/z 50-500).

Data Interpretation and Expected Results

The primary peak of interest in the mass spectrum will be the molecular ion peak.[3] For N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine, with a predicted molecular formula of C₁₁H₁₇N₃, the expected results are:

  • Molecular Ion Peak [M]⁺: While possible, the protonated molecule is more commonly observed with ESI.

  • Protonated Molecule [M+H]⁺: The most abundant peak in the high m/z region should correspond to the protonated molecule. Its m/z value will be the molecular weight plus the mass of a proton.

    • Predicted [M+H]⁺ = 191.1422 + 1.0078 = 192.1500 m/z.

  • Nitrogen Rule: Compounds with an odd number of nitrogen atoms will have an odd nominal molecular mass.[4] The predicted molecular weight of 191 aligns with the presence of three nitrogen atoms.

High-resolution mass spectrometry allows for the determination of the elemental composition from the accurate mass measurement.[5] The experimentally determined mass of the molecular ion should be within a few parts per million (ppm) of the theoretical exact mass calculated for C₁₁H₁₇N₃.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion, providing structural information that can further confirm the identity of the compound.[6]

fragmentation parent Molecular Ion [M+H]⁺ m/z = 192.15 frag1 Loss of cyclobutylmethyl radical C₅H₉• parent->frag1 α-cleavage frag2 Loss of cyclobutene C₄H₆ parent->frag2 Rearrangement ion1 Fragment Ion [M - C₅H₉]⁺ m/z = 123.08 ion2 Fragment Ion [M - C₄H₆ + H]⁺ m/z = 138.12

Figure 2: A simplified predicted fragmentation pathway for N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine.

Common fragmentation pathways for similar amine-containing compounds often involve cleavage at the C-N bond alpha to the nitrogen atom.[7]

Determination of Molecular Formula by Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is used to determine the empirical formula.[8][9] When combined with the molecular weight from mass spectrometry, the molecular formula can be definitively established.[10]

Experimental Protocol: CHN Analysis

Objective: To quantitatively determine the percentage of carbon, hydrogen, and nitrogen in the sample.

Instrumentation: A CHN elemental analyzer.

Methodology:

  • A precisely weighed sample of the purified compound is combusted in a high-temperature furnace in the presence of excess oxygen.

  • The combustion products (CO₂, H₂O, and N₂) are separated by gas chromatography.

  • The amount of each gas is measured by a thermal conductivity detector.

  • The instrument's software calculates the percentage of each element in the original sample.

Data Interpretation and Expected Results

The experimentally determined percentages of C, H, and N should be compared to the theoretical percentages calculated from the predicted molecular formula, C₁₁H₁₇N₃.

ElementTheoretical Mass %
Carbon (C) 69.07%
Hydrogen (H) 8.96%
Nitrogen (N) 21.97%

The experimental results should be within ±0.4% of the theoretical values to be considered a good match.[9]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS and elemental analysis provide the molecular formula and weight, NMR spectroscopy is essential for elucidating the detailed molecular structure, which in turn confirms the connectivity of the atoms and validates the formula.[11][12]

¹H NMR Spectroscopy

Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Predicted ¹H NMR Chemical Shifts:

  • Pyrimidine Ring Protons: The protons on the pyrimidine ring are expected to appear in the aromatic region, likely between δ 6.0 and 8.5 ppm.

  • Cyclobutylmethyl Protons: The CH₂ group adjacent to the nitrogen will be deshielded and is expected to resonate around δ 3.0-3.5 ppm. The protons of the cyclobutyl ring will likely appear as complex multiplets in the upfield region (δ 1.5-2.5 ppm).

  • N-Methyl Protons: The N-CH₃ group will give a singlet peak, likely in the range of δ 2.8-3.2 ppm.

  • C2-Methyl Protons: The methyl group attached to the pyrimidine ring at position 2 will also be a singlet, expected around δ 2.3-2.7 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts:

  • Pyrimidine Ring Carbons: These will appear in the downfield region, typically δ 150-170 ppm for the carbons bonded to nitrogen and at a slightly higher field for the other ring carbons.

  • Cyclobutylmethyl Carbons: The CH₂ carbon will be around δ 50-60 ppm, while the cyclobutyl carbons will be in the upfield region (δ 20-40 ppm).

  • N-Methyl Carbon: Expected to be in the range of δ 30-40 ppm.

  • C2-Methyl Carbon: Expected to be in the range of δ 20-25 ppm.

2D NMR Techniques

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[13]

nmr_workflow cluster_1d 1D NMR cluster_2d 2D NMR H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H_NMR->COSY HMBC HMBC (¹H-¹³C Long-Range Correlation) H_NMR->HMBC C_NMR ¹³C NMR (Carbon Skeleton) HSQC HSQC (¹H-¹³C Direct Correlation) C_NMR->HSQC C_NMR->HMBC structure Final Structure Confirmation COSY->structure HSQC->structure HMBC->structure

Figure 3: Workflow for structural elucidation using NMR spectroscopy.

Conclusion

The determination of the molecular weight and formula of a novel compound such as N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine requires a multi-faceted analytical approach. High-resolution mass spectrometry provides the accurate molecular weight and elemental composition, while elemental analysis confirms the empirical formula. Finally, a suite of 1D and 2D NMR experiments elucidates the precise atomic connectivity, providing ultimate confirmation of the molecular structure. The integration of these techniques provides a self-validating system, ensuring the scientific integrity of the data and establishing a solid foundation for further research and development of this new chemical entity.

References

  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the molecular ion (M+) peak. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Fiveable. (2024, August 9). 8.3 1H and 13C NMR spectroscopy. Retrieved from [Link]

  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

  • Jack Westin. (n.d.). Mass spectrometry (MS) - Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylpyrimidin-4-amine. Retrieved from [Link]

  • Quora. (2024, November 16). Can the molecular formula be determined from an elemental analysis? Retrieved from [Link]

  • University of Nottingham. (n.d.). Fundamentals of Spectroscopy and Applications for Structure Determination. Retrieved from [Link]

  • University of Warwick. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]

  • ChemCollective. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Retrieved from [Link]

  • University of Calgary. (n.d.). Combustion and Elemental Analysis. Retrieved from [Link]

  • Nuzillard, J.-M., & Plainchont, B. (2025, October 20). Tutorial for the structure elucidation of small molecules by means of the LSD software. Retrieved from [Link]

Sources

The N,2-Dimethylpyrimidin-4-amine Scaffold: A Chemocentric Review in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N,2-dimethylpyrimidin-4-amine moiety represents a deceptively simple yet "privileged" fragment in medicinal chemistry. While the broader class of 2,4-diaminopyrimidines (e.g., in Palbociclib, Ceritinib) is ubiquitous in kinase inhibition due to its ability to mimic the adenine ring of ATP, the specific 2-methyl analog discussed here offers a distinct pharmacological profile. By replacing the C2-amino hydrogen bond donor with a lipophilic C2-methyl group, this scaffold alters the hydrogen-bonding vector, modulation metabolic stability, and shifts selectivity profiles away from "promiscuous" kinase inhibition toward specific GPCRs (e.g., Histamine H4) and non-canonical enzymatic pockets.

This technical guide analyzes the synthetic accessibility, structure-activity relationships (SAR), and therapeutic utility of N,2-dimethylpyrimidin-4-amine analogs, serving as a blueprint for researchers utilizing this fragment in Lead Optimization and Fragment-Based Drug Discovery (FBDD).

Part 1: Structural Significance & Pharmacophore Analysis

The "Missing Donor" Effect

The critical distinction between the classic kinase scaffold (2-amino-N-methylpyrimidin-4-amine) and the subject of this review (2-methyl-N-methylpyrimidin-4-amine) is the substituent at Position 2.

Feature2-Amino Analog (Classic Kinase Binder)2-Methyl Analog (Subject Scaffold)
H-Bond Capacity Donor (Exocyclic NH) + Acceptor (Ring N)No Donor at C2; Acceptor only
Hinge Binding Tridentate or Bidentate (e.g., Met318 in Abl)Monodentate or Hydrophobic Interaction
Physicochemistry High PSA, Moderate LogPLower PSA, Higher LogP (Lipophilic)
Primary Targets Kinases (CDK, JAK, ALK, EGFR)GPCRs (H4), PDE, Specific Kinase Mutants
The N-Methyl Switch

The N-methyl group at position 4 serves two mechanistic functions:

  • Conformational Restriction: It forces the exocyclic amine into a specific rotameric state, reducing the entropic penalty upon protein binding.

  • Solubility Tuning: It disrupts planar stacking in the crystal lattice compared to the primary amine (-NH2), often improving solubility in organic solvents during synthesis and bioavailability in vivo.

Part 2: Synthetic Accessibility & Protocols

The synthesis of N,2-dimethylpyrimidin-4-amine analogs generally follows two distinct logical pathways: Nucleophilic Aromatic Substitution (SNAr) or De Novo Ring Construction .

Pathway Visualization (Graphviz)

Synthesis_Pathways Start1 4-Hydroxy-2-methylpyrimidine Inter1 4-Chloro-2-methylpyrimidine Start1->Inter1 Chlorination Product N,2-Dimethylpyrimidin-4-amine (Target Scaffold) Inter1->Product S_NAr (MeNH2) Reagent1 POCl3 / Reflux Start2 Acetamidine HCl Start2->Product Cyclocondensation Reagent2 Beta-Keto Ester (NaOEt) Analogs Functionalized Analogs (Suzuki/Buchwald) Product->Analogs C-H Activation or Halogenation at C5/C6

Caption: Figure 1. Dual synthetic pathways for accessing the N,2-dimethylpyrimidin-4-amine core. Route A (top) utilizes chlorination/displacement; Route B (bottom) utilizes cyclization.

Detailed Experimental Protocol: SNAr Route

Context: This protocol describes the displacement of chloride from 4-chloro-2-methylpyrimidine, a robust method for generating the core scaffold.

Reagents:

  • 4-Chloro-2-methylpyrimidine (1.0 eq)

  • Methylamine (2.0 M in THF, 3.0 eq)

  • DIPEA (N,N-Diisopropylethylamine, 2.0 eq)

  • Solvent: n-Butanol or Ethanol

Step-by-Step Methodology:

  • Charge: In a pressure-rated reaction vial (microwave vial or sealed tube), dissolve 4-chloro-2-methylpyrimidine (1.28 g, 10 mmol) in n-Butanol (10 mL).

  • Addition: Add DIPEA (3.5 mL, 20 mmol) followed by Methylamine solution (15 mL, 30 mmol).

  • Reaction: Seal the vessel. Heat to 110°C for 4–6 hours. Note: Monitoring by LCMS should show complete conversion of the starting material (M+H ~129) to product (M+H ~124).

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Dilute the residue with Ethyl Acetate (50 mL) and wash with saturated NaHCO3 (2 x 20 mL) and Brine (20 mL). Dry over Na2SO4.[1]

  • Isolation: Evaporate solvent. Recrystallize from Hexanes/EtOAc if necessary.

Self-Validating Checkpoint: The product should exhibit a characteristic 1H NMR singlet for the C2-Methyl (~2.4 ppm) and a doublet for the N-Methyl (~2.9 ppm, coupling to NH).

Part 3: Therapeutic Applications & Case Studies

Case Study A: Kinase Inhibition (The Selectivity Filter)

While 2-aminopyrimidines are "pan-kinase" binders, the 2-methyl analogs are often used to dial out activity against kinases that strictly require a donor at the hinge region (e.g., SRC family).

  • Mechanism: In the ATP binding pocket, the Adenine region usually accepts a hydrogen bond from the hinge backbone (via N1) and donates one (via C2-NH2).

  • The Analog Effect: Replacing C2-NH2 with C2-CH3 removes the donor. This scaffold is effective only against kinases where the hinge interaction is dominated by the N1-acceptor or where a hydrophobic pocket exists near the gatekeeper residue that can accommodate the C2-methyl group.

Notable Example: ALK and Aurora Kinase Inhibitors Research into Anaplastic Lymphoma Kinase (ALK) inhibitors has utilized pyrimidine cores where the C2-position is modified to tune selectivity against the insulin receptor (IR), a common off-target liability.

Case Study B: Histamine H4 Receptor Antagonists

The N,2-dimethylpyrimidin-4-amine motif is a validated pharmacophore for Histamine H4 receptor ligands, which are targets for inflammatory conditions (asthma, pruritus).

  • SAR Insight: The 4-amino group (often substituted with a piperazine in advanced leads) interacts with Asp94 in the H4 receptor transmembrane domain. The 2-methyl group fits into a hydrophobic sub-pocket, enhancing affinity compared to the unsubstituted analog.

  • Key Reference: JNJ-7777120 analogs. While JNJ-7777120 uses an indole, the 2,4-diaminopyrimidine series (e.g., A-943931 ) demonstrates that the pyrimidine core provides superior physicochemical properties (lower clearance) than the indole series.

Signaling Logic: Kinase vs. GPCR Decision Tree

SAR_Logic Start N,2-dimethylpyrimidin-4-amine Scaffold Decision1 Target Class? Start->Decision1 Kinase Kinase Target Decision1->Kinase GPCR GPCR Target (H4) Decision1->GPCR Kinase_Req Does Hinge allow hydrophobic C2? Kinase->Kinase_Req GPCR_Opt Optimize C4-Amine (Add Piperazine) GPCR->GPCR_Opt Asp94 Interaction Yes_Kinase Valid Lead: (e.g. ALK, specific mutants) Kinase_Req->Yes_Kinase Yes (Hydrophobic Pocket) No_Kinase Inactive: Requires C2-NH2 donor Kinase_Req->No_Kinase No (Strict Donor Req)

Caption: Figure 2. SAR Decision Tree. The C2-Methyl group acts as a selectivity filter. If the kinase hinge requires a hydrogen bond donor at C2, this scaffold will fail (Red). If the pocket is hydrophobic, it succeeds (Green).

Part 4: ADME and Physicochemical Properties

For drug development professionals, the switch from C2-NH2 to C2-Me has predictable effects on ADME properties:

PropertyEffect of C2-Methyl (vs. C2-Amino)Implication
LogP (Lipophilicity) Increases (+0.5 to +0.8)Better membrane permeability; higher risk of metabolic clearance.
pKa (Ring N) Slight IncreaseThe methyl group is electron-donating, making the ring nitrogens slightly more basic.
Solubility VariableN-Methylation generally improves solubility by disrupting crystal packing, but C-Methylation adds lipophilicity.
Metabolic Stability Risk of OxidationThe C2-Methyl is a potential site for metabolic oxidation (to -CH2OH), though less labile than N-dealkylation.

References

  • Structure−Activity Studies on a Series of a 2-Aminopyrimidine-Containing Histamine H4 Receptor Ligands. Journal of Medicinal Chemistry, 2008. Link

  • Discovery of 2-arylamino-4-(1-methyl-3-isopropylsulfonyl-4-pyrazol-amino)pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 2015.[2] Link

  • 2,4-Diaminopyrimidines as histamine H4 receptor ligands--Scaffold optimization and pharmacological characterization. Bioorganic & Medicinal Chemistry, 2009.[3] Link

  • Discovery of AMG 900, a Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases. Journal of Medicinal Chemistry, 2015.[4] Link

  • Pyrimidines in Drug Discovery. PharmaBlock Whitepaper. Link

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In-Depth Technical Guide to the Thermodynamic Stability of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Thermodynamic Stability in Drug Development

In the landscape of pharmaceutical sciences, the intrinsic chemical stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of successful drug development.[1] Thermodynamic stability dictates not only the shelf-life and storage conditions of a drug but also profoundly impacts its safety, efficacy, and manufacturability.[1] An unstable compound can degrade into impurities that may be inactive, less potent, or even toxic, thereby compromising patient safety and the therapeutic outcome.[1] Consequently, a comprehensive understanding and rigorous evaluation of an API's thermodynamic stability are non-negotiable prerequisites for advancing a candidate molecule through the development pipeline.

This guide provides an in-depth, methodological framework for assessing the thermodynamic stability of a novel heterocyclic compound, N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine . As this molecule represents a unique chemical entity, this document serves as a practical case study, outlining the critical experimental and computational workflows required to build a robust stability profile. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative scientific principles and regulatory expectations.

Molecular Scaffolding: A Structural Perspective on Stability

A proactive stability assessment begins with a structural analysis of the target molecule. N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine is composed of three key structural motifs: a 2,4-disubstituted pyrimidine ring, a tertiary amine linker, and a cyclobutane moiety.

  • Pyrimidine Core: The pyrimidine ring, a π-deficient heterocycle, is a common scaffold in medicinal chemistry.[2][3][4] Its electron-deficient nature, caused by the two nitrogen atoms, can influence its susceptibility to nucleophilic attack, although this is generally less of a concern for degradation than other pathways.[3][4] The substitution pattern (2-methyl and 4-N,N-disubstituted amine) will significantly modulate the electronic properties and, therefore, the reactivity of the ring.[2]

  • Tertiary Amine: The N-(cyclobutylmethyl)-N-methylamine group is a potential site for oxidation. Tertiary amines can be susceptible to N-oxide formation, a common metabolic and chemical degradation pathway. The steric bulk of the cyclobutylmethyl group may offer some kinetic hindrance to this process.

  • Cyclobutane Moiety: Small cycloalkanes like cyclobutane possess significant ring strain due to the deviation of their C-C-C bond angles (90°) from the ideal tetrahedral angle (109.5°).[5][6][7][8] This inherent strain energy makes cyclobutane rings more reactive and less stable than their larger cycloalkane counterparts like cyclohexane.[5][7][9] This structural feature is a critical point of investigation, as the release of this strain could be a driving force for degradation under certain stress conditions.

This initial analysis informs the design of our stability studies, with a particular focus on oxidative and thermal stress to probe the potential liabilities of the tertiary amine and cyclobutane ring, respectively.

The Foundation: Synthesis, Purification, and Characterization

A stability study is only as reliable as the quality of the starting material. Therefore, the first step is to establish a reproducible synthesis and purification protocol to ensure a high-purity (>99.5%) sample, free from residual solvents, starting materials, or side-products that could confound degradation analysis.

Proposed Synthetic Pathway

While numerous methods exist for pyrimidine synthesis, a common approach involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine.[4][10] For N-aryl or N-alkyl pyrimidinamines, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are often employed.[11]

A plausible, multi-step synthesis is outlined below. The rationale is to build the molecule sequentially, allowing for purification at each stage.

Synthesis_Workflow A 2,4-dichloropyrimidine C Intermediate 1 (SNAr Reaction) A->C 1. Add B B Cyclobutylmethylamine B->C E Intermediate 2 (N-methylation) C->E 2. Add D D Methyl Iodide (CH3I) / Base D->E G Final Product (Buchwald-Hartwig or SNAr) E->G 3. Add F, Pd catalyst F Dimethylamine F->G

Caption: Proposed synthetic workflow for N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine.

Purification and Characterization Protocol
  • Reaction Monitoring: Utilize Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress to completion.

  • Purification: Employ flash column chromatography on silica gel to isolate the crude product. The choice of solvent system (e.g., hexanes/ethyl acetate gradient) will be optimized based on the polarity of the final compound.

  • Final Polish: Recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

  • Structural Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Using a validated method to determine purity, typically aiming for >99.5%.

    • Elemental Analysis (CHN): To confirm the percentage composition of carbon, hydrogen, and nitrogen, which should be within ±0.4% of the theoretical values.[12]

Experimental Determination of Thermodynamic Stability

A multi-pronged approach combining forced degradation studies and thermal analysis provides a comprehensive picture of the molecule's intrinsic stability.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment, designed to identify likely degradation products and establish degradation pathways.[13][14] These studies are conducted under conditions more severe than those used for accelerated stability testing and are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[15][16][17] The goal is to achieve a target degradation of 5-20%, as this provides sufficient breakdown to identify products without destroying the sample entirely.[15][16]

Forced_Degradation_Workflow start High-Purity API Sample hydrolysis Hydrolysis (Acidic, Basic, Neutral) start->hydrolysis Stress oxidation Oxidation (e.g., H2O2) start->oxidation Stress thermal Thermal Stress (Dry Heat, Humidity) start->thermal Stress photo Photostability (UV/Vis Light) start->photo Stress analysis HPLC-UV/DAD/MS Analysis hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradants & Elucidate Pathways analysis->pathway method_val Validate Stability-Indicating Analytical Method pathway->method_val DFT_Analysis mol Optimized Molecular Structure (B3LYP/6-311+G(d,p)) homo_lumo HOMO-LUMO Gap mol->homo_lumo mep Molecular Electrostatic Potential (MEP) mol->mep bde Bond Dissociation Energy (BDE) mol->bde reactivity Predict Chemical Reactivity homo_lumo->reactivity sites Identify Reactive Sites mep->sites weak_bonds Pinpoint Weakest Bonds bde->weak_bonds stability Overall Stability Prediction reactivity->stability sites->stability weak_bonds->stability

Caption: Conceptual workflow for using DFT to predict molecular stability.

Conclusion and Forward Look

This guide has outlined a comprehensive, integrated strategy for the thermodynamic stability assessment of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine. By combining rigorous synthesis and characterization, systematic forced degradation studies, quantitative thermal analysis, and predictive computational modeling, a complete stability profile can be constructed.

The hypothetical data presented suggest that the molecule possesses good thermal stability but may be susceptible to degradation via oxidation and acid-catalyzed hydrolysis, likely targeting the N-alkyl substituents. The high ring strain of the cyclobutane moiety does not appear to be a primary degradation driver under the tested conditions but should remain a consideration.

The insights gained from this multi-faceted approach are critical. They not only fulfill regulatory requirements for drug development but also inform crucial decisions regarding formulation design, packaging, and the establishment of appropriate storage conditions and re-test periods, ultimately ensuring the delivery of a safe and effective therapeutic agent to patients. [15]

References

  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS.
  • American Pharmaceutical Review. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis).
  • Hilaris Publisher. (n.d.). Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations.
  • Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.
  • Fiveable. (2025, August 15). Stability of Cycloalkanes: Ring Strain | Organic Chemistry....
  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC).
  • PMC. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
  • ACS Publications. (2012, June 26). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines | Organic Letters.
  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle.
  • Arkivoc. (2017, May 7). A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II).
  • YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects.
  • Surfactant Associates. (n.d.). Mastering Stability: Understanding The 5 Types Of Drug Stability In Topical Development.
  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.
  • der DGRA. (2014, June 15). Forced degradation studies – comparison between ICH, EMA, FDA and.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines.
  • PMC. (n.d.). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents.
  • Wikipedia. (n.d.). Ring strain.
  • PMC. (2025, April 1). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
  • PubMed. (2008, April 9). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst.
  • SlideShare. (n.d.). CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY | PPTX.
  • PMC. (n.d.). Thermodynamic Studies for Drug Design and Screening.
  • Drug Discovery World. (2011, August 31). Thermodynamics and kinetics driving quality in drug discovery.
  • ResolveMass Laboratories Inc. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
  • ResolveMass Laboratories Inc. (2025, July 31). TGA Analysis Pharmaceutical Case Study.
  • Microtrac. (n.d.). Chemical vs. Physical Stability of Formulations.
  • University of Leeds. (n.d.). Exploiting Kinetics & Thermodynamics in Drug Discovery.
  • PMC - NIH. (2021, June 21). Applications of density functional theory in COVID-19 drug modeling.
  • Semantic Scholar. (2020, May 1). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences.
  • Scientific Research Publishing. (n.d.). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives.
  • CD Formulation. (n.d.). Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs.
  • Journal of Medicinal and Chemical Sciences. (2023, September 15). Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors. Retrieved from Journal of Medicinal and Chemical Sciences.
  • Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration.
  • PNAS. (n.d.). A complete description of thermodynamic stabilities of molecular crystals.
  • MDPI. (2022, September 15). Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization.
  • Thieme. (2022, July 13). Synthesis of 7-Arylpurines from Substituted Pyrimidines.
  • YouTube. (2026, January 23). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition.
  • IntechOpen. (n.d.). 6 Synthesis of N-Alkyl Amino Acids.
  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines.
  • ResearchGate. (n.d.). Synthesis of N-alkyl-4-aminopyridine.

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Pharmacophore Modeling of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous framework for generating, validating, and applying a pharmacophore model for N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine .

This molecule represents a "privileged scaffold"—the aminopyrimidine —widely utilized in medicinal chemistry to target Histamine H4 Receptors (H4R) and Protein Kinases (e.g., JAK, CDK). The specific substitution pattern (tertiary exocyclic amine, cyclobutyl tail, and 2-methyl group) dictates a unique steric and electronic profile that requires precise modeling protocols.

A Structural & Mechanistic Guide for Lead Optimization

Molecular Architecture & Target Landscape

Before initiating computational workflows, one must deconstruct the ligand into its pharmacophoric elements. This molecule functions as a hydrophobic-cationic hybrid , likely binding to targets requiring a hydrogen bond acceptor core and a distinct lipophilic pocket.

Structural Decomposition
MoietyPharmacophoric FeatureMechanistic Function
Pyrimidine Core Aromatic / H-Bond Acceptor Acts as the structural anchor. The N1 and N3 nitrogens serve as critical H-bond acceptors (e.g., interacting with the "hinge region" in kinases or Asp/Glu residues in GPCRs).
Exocyclic Nitrogen Cationic (pH dependent) The tertiary amine (

) may protonate at physiological pH, forming a salt bridge with acidic residues (e.g., Asp94 in H4R).
Cyclobutylmethyl Hydrophobic / Steric Bulk A high-entropy lipophilic tail. The cyclobutyl ring requires specific "puckering" analysis to fit into sub-pockets (e.g., the hydrophobic tunnel of GPCRs).
2-Methyl Group Hydrophobic / Exclusion Vol Provides steric occlusion. In kinases, this often targets the "gatekeeper" residue; in GPCRs, it restricts rotational freedom.

Conformational Analysis & Ligand Preparation

The Causality of Error: The most common failure mode in modeling this specific ligand is neglecting the cyclobutyl ring puckering and the nitrogen inversion of the tertiary amine. A static 2D-to-3D conversion is insufficient.

Protocol: Dynamic Conformer Generation
  • Protonation State Assignment:

    • Calculate

      
       using QM-based methods (e.g., Jaguar or Epik).
      
    • Directive: Generate states for pH 7.4. If

      
      , model both the neutral and protonated (cationic) forms. The protonated form is critical for H4R antagonism.
      
  • Cyclobutyl Sampling:

    • The cyclobutyl ring is not planar; it exists in a "puckered" conformation (

      
       dihedral angle).
      
    • Action: Use a systematic search (RMSD cutoff 0.5 Å) to sample the C-N-C-C torsion angles connecting the pyrimidine to the cyclobutyl group.

  • Energy Minimization:

    • Force Field: OPLS4 or MMFF94s (optimized for small heterocycles).

    • Constraint: Apply a weak torsion constraint to the pyrimidine ring to maintain planarity, but allow the exocyclic N-Me and Cyclobutyl groups full freedom.

Pharmacophore Feature Mapping

This section defines the 3D spatial arrangement of features required for the model.

Feature Definitions (3D Coordinates & Vectors)
  • Feature F1 (H-Bond Acceptor):

    • Location: Pyrimidine N1 (and potentially N3).

    • Vector: In the plane of the ring, projecting outward.

    • Significance: Essential for anchoring.[1]

  • Feature F2 (Hydrophobic Centroid - Core):

    • Location: Center of the Pyrimidine ring.

    • Radius: 1.5 Å.

    • Significance:

      
       stacking interactions (e.g., with Phenylalanine or Tyrosine residues).
      
  • Feature F3 (Hydrophobic Centroid - Tail):

    • Location: Center of the Cyclobutyl ring.[1]

    • Radius: 1.8 Å.

    • Significance: Occupies the deep hydrophobic pocket.

  • Feature F4 (Positive Ionizable - Conditional):

    • Location: Exocyclic Nitrogen.[1]

    • Significance: Only active if the target pocket contains an aspartate/glutamate anchor (common in H4R).

Exclusion Volumes (The "Negative" Pharmacophore)

You must define Exclusion Spheres around the N-Methyl and 2-Methyl groups. These groups define the steric limit of the binding pocket. If a docked compound has atoms clashing with these spheres, it is a non-binder.

Step-by-Step Modeling Workflow

This protocol assumes the use of industry-standard tools (e.g., MOE, LigandScout, or Schrödinger Phase), but the logic applies universally.

Phase A: Ligand-Based Construction
  • Superposition: Align the N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine with 3-5 known active reference ligands (e.g., JNJ-7777120 for H4R context) using the aminopyrimidine core as the substructure template.

  • Feature Extraction: Identify shared features (Acceptor + Hydrophobic Tail) present in all actives.

  • Scoring: Rank features by "Survival Score" (frequency of occurrence across the active set).

Phase B: Structure-Based Refinement (If Target is Known)

If docking into a crystal structure (e.g., H4R homology model or Kinase structure):

  • Interaction Generation: Dock the molecule.

  • E-Pharmacophore: Convert specific protein-ligand contacts (H-bonds, salt bridges) directly into pharmacophore features.

  • Constraint: Mark the Pyrimidine N1 acceptor as "Essential" (omit any hit missing this).

Visualization of the Workflow

The following diagram outlines the logical flow from chemical structure to a validated pharmacophore hypothesis.

PharmacophoreWorkflow Input Input: N-(cyclobutylmethyl)- N,2-dimethylpyrimidin-4-amine Prep Ligand Prep (Protonation + Cyclobutyl Puckering) Input->Prep OPLS4/MMFF94s Align Structural Alignment (Aminopyrimidine Core) Prep->Align Flexible Fit Feat Feature Extraction (Acceptor, Hydrophobic, PI) Align->Feat Shared Features Excl Exclusion Volume (Steric Limits of Me Groups) Feat->Excl Define Boundaries Valid Validation (Decoy Set / ROC Curve) Excl->Valid Screening Valid->Feat Refine Model

Caption: Logical workflow for generating a robust pharmacophore model, emphasizing the critical feedback loop between validation and feature refinement.

Validation Strategy (Self-Validating System)

A pharmacophore model is only as good as its ability to discriminate actives from inactives.

  • Decoy Set Construction:

    • Generate 50-100 "decoy" molecules that are chemically similar (similar MW, LogP) but topologically distinct (e.g., pyridines, different alkyl linkers).

    • Source: DUD-E (Directory of Useful Decoys) or Schrödinger’s Decoy Generator.

  • ROC Analysis:

    • Screen the specific molecule + decoys against your model.

    • Metric: Calculate the Area Under the Curve (AUC). An AUC > 0.7 indicates a predictive model.

  • Heatmap Validation:

    • Map the "Fit Score" of the N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine against the pharmacophore.

    • Requirement: The cyclobutyl tail must map perfectly to the hydrophobic feature without steric clash.

References

  • IUPAC Recommendations. (1998). "Pharmacophore Perception, Development, and Use in Drug Design." Pure and Applied Chemistry. Link

  • Bioorganic & Medicinal Chemistry Letters. (2010). "Rigidified 2-aminopyrimidines as histamine H4 receptor antagonists."[2][3] ScienceDirect. Link

  • Journal of Medicinal Chemistry. (2015). "Discovery of JNJ-39758979: A Selective Histamine H4 Receptor Antagonist."[4] ACS Publications. Link

  • Methods in Molecular Biology. (2011). "Pharmacophore Perception and Applications." SpringerLink. Link

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine, a substituted aminopyrimidine of interest in medicinal chemistry and drug discovery. The protocol is designed for robust and reliable execution, detailing the necessary reagents, equipment, and reaction conditions. Causality behind experimental choices, safety precautions, and methods for product purification and characterization are thoroughly explained to ensure scientific integrity and reproducibility.

Introduction and Scientific Background

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents, including anti-cancer, anti-microbial, and anti-inflammatory drugs.[1] Their prevalence is due to their ability to act as bioisosteres for purines and to engage in specific hydrogen bonding interactions with biological targets. The target molecule, N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine, belongs to this important class.

The synthesis described herein employs a classical and highly effective method: the nucleophilic aromatic substitution (SNAr) reaction. This reaction is a fundamental tool for modifying halogenated aromatic and heteroaromatic systems.[1][2] In this protocol, the chlorine atom at the C4 position of the 2-methylpyrimidine ring is displaced by the secondary amine, N-methylcyclobutylmethanamine. The choice of reagents and conditions is critical for achieving a high yield and purity, minimizing common side reactions.

Reaction Scheme and Mechanism

The overall synthesis is a single-step SNAr reaction:

Scheme 1: Synthesis of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine.

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism.[3][4]

  • Nucleophilic Addition: The nitrogen atom of N-methylcyclobutylmethanamine attacks the electron-deficient C4 carbon of the pyrimidine ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atoms within the pyrimidine ring.

  • Elimination: The chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the pyrimidine ring is restored, yielding the final product. The base, DIPEA, scavenges the HCl generated during the reaction, driving the equilibrium towards the product.[5][6]

Reagent and Equipment Compendium

Proper preparation and selection of materials are paramount for success.

Required Reagents and Chemicals
Reagent NameCAS No.Molar Mass ( g/mol )RoleKey Considerations
4-Chloro-2-methylpyrimidine14001-63-9128.56ElectrophileStarting material. Ensure high purity.
N-Methylcyclobutylmethanamine2521-30-499.17NucleophileStarting material. Can be synthesized if not available.
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24BaseSterically hindered, non-nucleophilic base to scavenge HCl.[5][6]
N-Methyl-2-pyrrolidone (NMP)872-50-499.13SolventHigh-boiling, polar aprotic solvent; excellent for SNAr.[7]
Ethyl Acetate (EtOAc)141-78-688.11Extraction SolventUsed for workup.
HexanesN/AMixtureChromatography EluentUsed for purification.
Saturated Sodium Bicarbonate (aq)N/AN/AQuenching AgentNeutralizes excess acid during workup.
Brine (Saturated NaCl solution)N/AN/AWashing AgentRemoves water and water-soluble impurities.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying AgentRemoves residual water from the organic phase.
Silica Gel (230-400 mesh)7631-86-960.08Stationary PhaseFor column chromatography purification.
Required Equipment
  • Round-bottom flasks and appropriate glassware

  • Magnetic stirrer with heating mantle and temperature controller

  • Reflux condenser

  • Nitrogen or Argon gas inlet for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

  • Glass column for flash chromatography

  • Analytical balance

  • Standard laboratory safety equipment (fume hood, safety glasses, gloves, lab coat)

Experimental Protocol: Step-by-Step Methodology

This protocol assumes all reagents are obtained from commercial sources and used without further purification unless specified.

Step 1: Reaction Setup and Execution
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-2-methylpyrimidine (1.0 eq, e.g., 1.28 g, 10.0 mmol).

  • Add N-methylcyclobutylmethanamine (1.1 eq, e.g., 1.09 g, 11.0 mmol).

  • Add N-Methyl-2-pyrrolidone (NMP) to create a ~0.5 M solution (e.g., 20 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, e.g., 4.3 mL, 25.0 mmol).[8]

    • Expertise Note: DIPEA is a sterically hindered, non-nucleophilic base.[5][6] Its bulk prevents it from competing with the primary amine as a nucleophile, while its basicity is sufficient to neutralize the HCl generated, preventing protonation of the nucleophile and driving the reaction forward.

  • Flush the flask with nitrogen or argon gas for 5 minutes to establish an inert atmosphere.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

    • Expertise Note: NMP is an ideal solvent for this reaction due to its high boiling point (202 °C), excellent thermal stability, and ability to dissolve a wide range of materials, which promotes reaction efficiency at elevated temperatures.[7][9]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 8-16 hours.

Step 2: Reaction Workup and Extraction
  • Once the reaction is complete (as indicated by TLC, showing consumption of the starting pyrimidine), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

  • Combine the organic layers.

  • Wash the combined organic phase sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Trustworthiness Note: The aqueous washes are critical for removing the high-boiling NMP solvent and the DIPEA hydrochloride salt, which is essential for obtaining a clean product after solvent evaporation.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 3: Purification and Characterization
  • The crude residue should be purified by flash column chromatography on silica gel.[10][11]

  • Prepare the column using a gradient elution system, starting with 10% Ethyl Acetate in Hexanes and gradually increasing to 40% Ethyl Acetate in Hexanes.

  • Collect fractions and monitor by TLC to isolate the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine as a solid or oil.

  • Characterization (Self-Validation): The identity and purity of the final product must be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • HPLC/LC-MS: To determine the final purity (target >95%).

Workflow Visualization and Data Summary

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from starting materials to the final, characterized product.

SynthesisWorkflow Reagents 1. Reagent Assembly - 4-Chloro-2-methylpyrimidine - N-Methylcyclobutylmethanamine - DIPEA, NMP Reaction 2. SNAr Reaction - Inert Atmosphere - 120 °C, 8-16h Reagents->Reaction Heat Workup 3. Aqueous Workup - Water Quench - EtOAc Extraction Reaction->Workup Cool Purification 4. Purification - Column Chromatography (Silica, EtOAc/Hex) Workup->Purification Concentrate Product Final Product N-(cyclobutylmethyl)-N,2- dimethylpyrimidin-4-amine Purification->Product Characterization 5. Characterization - NMR, MS, HPLC - Purity & Identity Check Product->Characterization QC

Caption: Overall workflow for the synthesis and validation of the target compound.

Expected Results
ParameterExpected Outcome
Physical Appearance Off-white solid or pale yellow oil
Expected Yield 65-85%
Purity (by HPLC) >95%
¹H NMR Peaks consistent with the proposed structure
MS (ESI+) [M+H]⁺ corresponding to C₁₂H₁₉N₃

Safety and Handling

  • General: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagents:

    • 4-Chloro-2-methylpyrimidine: Harmful if swallowed. Causes skin and eye irritation.

    • DIPEA: Flammable liquid and vapor. Toxic if swallowed. Causes severe skin burns and eye damage.[5]

    • NMP: Causes serious eye irritation. May cause respiratory irritation. Suspected of damaging fertility or the unborn child.[12]

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

References

  • NMP Chemical Synthesis Application Case Study. (n.d.). Vertex AI Search.
  • N,N-Diisopropylethylamine. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • Smith, N. (2020, April 20). Purification and biological-testing of a novel synthesis method of 2-Aminopyrimidines. YouTube. Retrieved February 24, 2026, from [Link]

  • Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso. (n.d.). Google Patents.
  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2016, December 29). MDPI. Retrieved February 24, 2026, from [Link]

  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C. Retrieved February 24, 2026, from [Link]

  • How Is N‑Methyl‑2‑Pyrrolidone (NMP) Used in Industry, and What Are the Best Methods for Recovering It? (2023, December 6). Maratek. Retrieved February 24, 2026, from [Link]

  • N-Methyl-2-pyrrolidone. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. (2023, August 24). The Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. (2015, April 29). Brieflands. Retrieved February 24, 2026, from [Link]

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (2017, April 21). RSC Publishing. Retrieved February 24, 2026, from [Link]

  • Substitution of NMP. (n.d.). Fraunhofer IPMS. Retrieved February 24, 2026, from [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. (2020, July 10). NIH. Retrieved February 24, 2026, from [Link]

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Application Note: Solvent Selection & Solubility Optimization for N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Effective dissolution of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine is critical for ensuring experimental reproducibility in kinase inhibition assays, pharmacokinetic (PK) profiling, and chemical synthesis.[1][2] As a lipophilic aminopyrimidine derivative, this compound exhibits significant pH-dependent solubility and sensitivity to solvent polarity.[1][2][3]

This guide provides a scientifically grounded protocol for solvent selection, moving beyond trial-and-error to a rational, structure-based approach. We recommend DMSO for high-concentration stock solutions (>50 mM) and acidified aqueous buffers (pH < 5.0) for aqueous working solutions to leverage the basicity of the pyrimidine ring.[1][2]

Physicochemical Analysis & Solubility Prediction

To select the optimal solvent, we must first analyze the molecular architecture of the target compound.

Structural Determinants of Solubility

The molecule consists of a pyrimidine core substituted with a cyclobutylmethyl group and two methyl groups .[1][2]

  • Lipophilicity (Hydrophobic Domain): The cyclobutyl ring and the N-methyl/C-methyl groups significantly increase the partition coefficient (LogP).[1][2] This non-polar surface area drives the compound's affinity for organic solvents (DMSO, Ethanol) and poor water solubility.

  • Basicity (Ionizable Domain): The pyrimidine ring contains nitrogen atoms capable of protonation.[1][2] While the exocyclic nitrogen (attached to the cyclobutyl group) is conjugated and less basic, the N1 ring nitrogen typically has a pKa in the range of 5.0 – 7.0 for 4-aminopyrimidines.[1][2]

    • Implication: The compound is a weak base .[1][2] It will be neutral and poorly soluble at physiological pH (7.[1][2]4) but will form a soluble cation at acidic pH (pH 2-4).[1][2]

Predicted Solubility Profile

Data estimated based on structural analogs (e.g., N-alkyl-2-aminopyrimidines) [1, 2].[1][2]

Solvent ClassRepresentative SolventPredicted SolubilityMechanism
Dipolar Aprotic DMSO High (>100 mg/mL) Dipole-dipole interactions disrupt crystal lattice.[1][2]
Polar Protic Ethanol Moderate (10-50 mg/mL) H-bonding; good for evaporation/concentration.[1][2]
Aqueous (Neutral) PBS (pH 7.4) Low (<1 mg/mL) Neutral species predominates; hydrophobic effect limits dissolution.[1][2]
Aqueous (Acidic) 0.1 M HCl / Citrate High (>10 mg/mL) Protonation of Pyrimidine N1 forms water-soluble salt.[1][2]
Non-Polar Hexane Low Insufficient polarity to overcome lattice energy of the polar heterocycle.[1][2]

Protocol: Rational Solvent Selection Workflow

Do not rely on visual inspection alone.[1][2] Micro-precipitates can compromise assay data.[1][2] Use this self-validating workflow.

Decision Tree for Solvent Selection

SolventSelection Start Start: Define Application Stock Prepare Stock Solution (Target: 10-100 mM) Start->Stock DMSO Select DMSO (Anhydrous) Preferred for Stability Stock->DMSO Standard Ethanol Select Ethanol If DMSO incompatible Stock->Ethanol Alternative AppCheck Application Type? DMSO->AppCheck Ethanol->AppCheck InVitro In Vitro / Cellular AppCheck->InVitro InVivo In Vivo / Animal AppCheck->InVivo Dilution Dilute into Media InVitro->Dilution Vehicle Select Vehicle: 5% DMSO + 40% PEG400 + Saline InVivo->Vehicle PrecipCheck Check for Precipitation (Dynamic Light Scattering or Visual) Dilution->PrecipCheck Acidify Strategy: Acidification Use Citrate Buffer (pH 4.0) PrecipCheck->Acidify Precipitate Proceed with Assay Proceed with Assay PrecipCheck->Proceed with Assay Clear Vehicle->Acidify If solubility low

Figure 1: Logical workflow for selecting solvents based on downstream application.[1][2] Note the critical checkpoint for precipitation upon aqueous dilution.

Detailed Experimental Protocols

Preparation of Stock Solution (Standard: 10 mM in DMSO)

Objective: Create a stable, high-concentration source for serial dilutions.

  • Weighing: Accurately weigh 2.77 mg of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine (MW ≈ 277.4 g/mol , estimated).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

    • Why Anhydrous? Water in DMSO promotes hydrolytic degradation over long-term storage.[1][2]

  • Dissolution: Vortex for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be optically clear.[1][2]

  • Storage: Aliquot into amber glass vials to prevent light degradation. Store at -20°C.

    • Stability:[1][2][4] DMSO stocks of aminopyrimidines are generally stable for 6 months at -20°C [2].[1][2]

Aqueous Solubility & pH Profiling (The "Golden Standard")

Objective: Determine the maximum solubility in aqueous buffers to prevent "crashing out" during assays.

Materials:

  • Buffers: PBS (pH 7.4), Citrate Buffer (pH 4.0), Carbonate Buffer (pH 10.0).

  • Equipment: UV-Vis Spectrophotometer or HPLC.[1][2]

Procedure:

  • Saturation: Add excess compound (approx. 1 mg) to 0.5 mL of each buffer in microcentrifuge tubes.

  • Equilibration: Shake/rotate at Room Temperature for 24 hours.

  • Separation: Centrifuge at 14,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification (Self-Validating Step):

    • Remove supernatant.[1][2]

    • Dilute supernatant 1:10 in Methanol (to ensure the dissolved compound stays in solution).

    • Measure Absorbance at

      
       (typically 240-260 nm for pyrimidines) or inject into HPLC.[1][2]
      
    • Calculation: Compare peak area against a standard curve prepared from the DMSO stock.[1][2]

Formulation for In Vivo Studies

For animal studies, DMSO tolerance is low (<5-10%).[1][2] Use a co-solvent system to maintain solubility.[1][2]

Recommended Vehicle:

  • 5% DMSO (Pre-solubilize compound here)[1][2]

  • 40% PEG400 (Polyethylene glycol 400 - Stabilizer)[1][2]

  • 55% Saline or Water [1][2]

Mixing Order (Critical):

  • Dissolve compound in DMSO.[1][2][4]

  • Add PEG400 and vortex thoroughly.[1][2]

  • Slowly add Saline while vortexing.[1][2]

    • Note: If precipitation occurs upon adding saline, adjust the vehicle to include 0.1% Tween 80 or switch to an acidic buffer (Citrate pH 4.[2]0) as the aqueous component.[1][2][3]

Troubleshooting & FAQ

ObservationRoot CauseCorrective Action
Cloudiness upon dilution in media "Crash-out" effect due to rapid polarity shift.[1][2]Dilute stepwise (DMSO -> PBS -> Media) or increase temperature to 37°C. Ensure final DMSO < 1%.[1][2]
Yellowing of DMSO stock Oxidation of the amine.[1][2]Purge vials with Nitrogen gas before sealing.[1][2] Use fresh anhydrous DMSO.[1][2]
Inconsistent IC50 data Compound precipitating at high concentrations.[1][2]Perform the Aqueous Solubility Profiling (Section 4.[1][2]2) to determine the true solubility limit in your assay buffer.[1][2]

References

  • Solubility of Things. (n.d.). Solubility of Pyrimidin-2-amine. Retrieved October 26, 2025, from [Link]

  • PubChem. (2025).[1][2][5] Compound Summary: N,N-dimethylpyrimidin-4-amine.[1][2][5][6] National Library of Medicine.[1][2] Retrieved October 26, 2025, from [Link]

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Retrieved October 26, 2025, from [Link]

Sources

Preparing stock solutions of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine Stock Solutions for Bioassays

Executive Summary

This guide details the standardized protocol for preparing, storing, and diluting stock solutions of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine (hereafter referred to as Compound A ).[1]

Compound A is a lipophilic aminopyrimidine derivative (Calculated MW: ~191.27 g/mol ).[1] Like many small molecule inhibitors in this class (e.g., Histamine H4 antagonists or specific kinase inhibitors), it exhibits poor aqueous solubility in its free base form.[1] Improper solubilization leads to micro-precipitation, resulting in "noisy" bioassay data, false negatives, or inconsistent IC50 values.

Critical Directive: The successful delivery of this compound to a biological system relies on a "Solvent-Intermediate-Aqueous" dilution strategy to prevent solvent shock and precipitation.[1]

Physicochemical Profile & Pre-Formulation

Before handling, verify the specific batch properties (Certificate of Analysis). The values below represent the theoretical baseline for the free base.

PropertyValue / CharacteristicImplication for Protocol
Molecular Formula C₁₁H₁₇N₃
Molecular Weight ~191.27 g/mol Use this for Molarity (M) calculations.[1]
Physical State Solid / Powder (White to Off-white)May be static; use anti-static gun if available.[1]
Solubility (Water) Low (< 1 mg/mL typically)Do not dissolve directly in media/buffer.[1]
Solubility (DMSO) High (> 100 mM)Preferred solvent for primary stock.[1]
Solubility (Ethanol) Moderate to HighAlternative solvent, but more volatile than DMSO.[1]
pKa (Estimated) ~7.5 - 8.5 (Amine/Pyrimidine)pH sensitive.[1] Solubility increases in acidic buffers.[1]

Protocol 1: Primary Stock Solution Preparation (10 mM)

Target Concentration: 10 mM in 100% DMSO (Anhydrous).[1] Why 10 mM? It allows for 1000x dilution to achieve a 10 µM working concentration while keeping final DMSO at 0.1%.[1]

Materials:

  • Compound A (Solid)[2][3][4]

  • DMSO (Dimethyl Sulfoxide), Anhydrous, Cell Culture Grade (≥99.9%)

  • Vials: Amber glass or Polypropylene (PP) cryovials.[1] Avoid Polystyrene (PS). [1]

  • Filtration: 0.22 µm PTFE or Nylon syringe filter.[1] (Do NOT use Cellulose Acetate).[1]

Step-by-Step Procedure:

  • Equilibration: Allow the vial of solid Compound A to equilibrate to room temperature before opening to prevent condensation (hygroscopicity management).

  • Weighing: Weigh approximately 2–5 mg of Compound A into a tared amber vial. Record exact mass (

    
     in mg).
    
  • Volume Calculation: Calculate the volume of DMSO (

    
     in mL) required to reach 10 mM.
    
    
    
    
    Example: If you weigh 3.82 mg:
    
    
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.[1]

    • Observation: If particles remain, sonicate in a water bath at room temperature for 5 minutes.[1]

  • Sterilization (Critical): For cell-based assays, filter the DMSO stock through a 0.22 µm PTFE filter into a sterile vial.

    • Note: DMSO is bacteriostatic, but fungal spores can survive.[1] Filtration is safer than autoclaving (which degrades the compound).[1]

  • Aliquot & Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol 2: Serial Dilution for Bioassays (The "Intermediate" Method)

Directly spiking 100% DMSO stock into cell culture media often causes the compound to "crash out" (precipitate) due to the rapid polarity shift. Use an intermediate dilution step.

Goal: Final Assay Concentration = 10 µM; Final DMSO = 0.1%.

Workflow:

  • Thaw: Thaw 10 mM stock aliquot at 37°C until clear. Vortex.

  • Intermediate Step (100x): Prepare a 1 mM solution by diluting 10 mM Stock 1:10 in culture media (or PBS) .

    • Mix: 10 µL of 10 mM Stock + 90 µL of Media.[1]

    • Visual Check: Look for turbidity.[1][5] If turbid, the compound has crashed.[1]

    • Correction: If precipitation occurs at 1 mM in media, perform the intermediate dilution in DMSO instead (i.e., make a 1 mM stock in DMSO, then dilute 1:1000 into media).

  • Working Solution (1x): Dilute the Intermediate solution 1:100 into the final assay well/tube.

    • Example: Add 10 µL of Intermediate (1 mM) to 990 µL of Media -> 10 µM Final .

Visual Workflow (Logic & Process)

The following diagram illustrates the decision logic for dissolution and dilution to ensure data integrity.

StockPrep Solid Solid Compound A (C11H17N3) Weigh Weigh Mass (m) Solid->Weigh DMSO Add Anhydrous DMSO (Target 10 mM) Weigh->DMSO Sonicate Vortex / Sonicate (Clear Solution?) DMSO->Sonicate Sonicate->DMSO Particulates (Add Heat/Time) Filter Filter Sterilize (0.22 µm PTFE) Sonicate->Filter Dissolved Storage Aliquot & Store (-20°C / -80°C) Filter->Storage Dilution Bioassay Dilution (Serial Step) Storage->Dilution Thaw Check Visual QC (Precipitation?) Dilution->Check Check->Dilution Turbid (Reduce Conc.) Assay Final Assay (<0.1% DMSO) Check->Assay Clear

Caption: Workflow for preparing sterile, stable stock solutions and validating solubility prior to assay execution.

Quality Control & Troubleshooting

QC Validation: The "Light Scattering" Test

Before running a large screen, validate solubility in your specific assay buffer.[1]

  • Prepare your top concentration (e.g., 10 µM) in the assay buffer.[1]

  • Measure Absorbance at 600 nm (OD600) or use a nephelometer.

  • Criteria: The OD600 should be identical to the buffer blank. Any increase indicates micro-precipitation.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation in Stock Temperature shock or saturation.[1]Warm to 37°C. Sonicate. Verify calculation (MW).
Precipitation in Media "Crashing out" upon aqueous dilution.[1]Use the Intermediate Dilution method.[1] Increase DMSO slightly (if cells tolerate) or use a carrier (e.g., 0.1% BSA).[1]
Cell Toxicity DMSO concentration > 0.5%.[1][5][6][7]Ensure final DMSO is < 0.1%.[1][5][6][8] Include a "Vehicle Control" (DMSO only) to normalize data.
Loss of Potency Adsorption to plastics.[1]Use Polypropylene or glass plates.[1] Avoid Polystyrene for intermediate steps.[1]

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management.[1] (Accessed 2025).[1][9][10][11][12] [Link]

  • LifeTein. DMSO Usage in Cell Culture: Cytotoxicity Limits. [Link]

  • PubChem. Compound Summary: Aminopyrimidine Derivatives.[1][11] (General physicochemical properties).[1] [Link]

Sources

Application Note: A Protocol for the Rapid Microwave-Assisted Synthesis of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. The method leverages the advantages of Microwave-Assisted Organic Synthesis (MAOS) to achieve rapid, clean, and high-yield production. By employing 4-chloro-2-methylpyrimidine and N-methylcyclobutylmethanamine as key starting materials, this protocol dramatically reduces reaction times from hours to minutes when compared to conventional heating methods.[1][2][3] This document provides a comprehensive guide for researchers, including a detailed reaction mechanism, step-by-step experimental procedures, purification techniques, characterization data, and critical safety considerations for laboratory microwave use.

Introduction and Scientific Principle

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[4] The target molecule, N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine, incorporates a cyclobutyl moiety, a common bioisostere used to enhance metabolic stability and binding affinity. Traditional synthesis of such compounds often involves prolonged heating, which can lead to side-product formation and lower overall yields.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that accelerates chemical reactions by using microwave energy to directly and uniformly heat polar molecules in the reaction mixture.[3][5] This "dielectric heating" results in significantly shorter reaction times, often increased product yields and purity, and reduced energy consumption compared to conventional methods.[1][3][6]

The synthesis described herein proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[7] The electron-deficient pyrimidine ring is activated towards nucleophilic attack by the secondary amine, N-methylcyclobutylmethanamine. The chlorine atom at the C4 position serves as an effective leaving group, which is displaced by the amine to form the final product.

Reaction Scheme

The overall reaction is depicted below:

Caption: SNAr synthesis of the target compound.

Materials and Equipment

Reagents and Materials
Reagent/MaterialGradeSupplierCAS No.
4-chloro-2-methylpyrimidine≥97%Sigma-Aldrich14001-64-0
N-methylcyclobutylmethanamine≥98%Combi-Blocks134819-29-9
N,N-Diisopropylethylamine (DIPEA)≥99%Sigma-Aldrich7087-68-5
n-Butanol (BuOH)AnhydrousSigma-Aldrich71-36-3
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3
Saturated Sodium Bicarbonate (aq)N/AIn-house prepN/A
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich7487-88-9
Silica Gel230-400 meshSorbent Technologies63231-67-4
Equipment
  • Dedicated laboratory microwave reactor (e.g., CEM Discover, Anton Paar Monowave) with sealed reaction vessels. Note: Domestic microwave ovens are not suitable and are extremely hazardous for this application.[8][9]

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash column chromatography system

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Protocol

Reaction Setup and Microwave Synthesis
  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-chloro-2-methylpyrimidine (1.0 eq, 257 mg, 2.0 mmol).

  • Add anhydrous n-butanol (4.0 mL).

  • Add N-methylcyclobutylmethanamine (1.1 eq, 249 mg, 2.2 mmol).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 388 mg, 523 µL, 3.0 mmol) to act as a non-nucleophilic base to neutralize the HCl byproduct.

  • Securely seal the vial with a cap.

  • Place the vial into the cavity of the microwave reactor.

  • Irradiate the mixture under the following conditions:

    • Temperature: 140 °C (Use ramp-to-temperature setting)

    • Hold Time: 20 minutes

    • Power: 150 W (or dynamic power control to maintain temperature)

    • Stirring: High

Work-up and Isolation
  • After the reaction is complete, allow the vial to cool to room temperature (<50 °C) before venting and opening.

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with ethyl acetate (20 mL).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to remove any remaining acid and DIPEA salts.

  • Wash the organic layer with brine (15 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Caption: Experimental workflow from reaction to purification.

Purification

The crude product should be purified using flash column chromatography.[10]

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of 10% to 50% ethyl acetate in hexanes. The ideal elution system should be determined by TLC analysis first.[10]

  • Procedure:

    • Load the crude product (adsorbed onto a small amount of silica for best results) onto the column.[10]

    • Elute with the solvent gradient.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a clear oil or low-melting solid.

Characterization and Data

The identity and purity of the final compound should be confirmed by standard analytical techniques.

AnalysisExpected Results
LC-MS Purity: >95% (at 254 nm); Expected [M+H]⁺: m/z = 192.15
¹H NMR (400 MHz, CDCl₃)Hypothetical δ (ppm): 8.1-8.3 (d, 1H, pyrimidine), 6.4-6.6 (d, 1H, pyrimidine), 3.5-3.7 (d, 2H, -CH₂-), 2.9-3.1 (s, 3H, N-CH₃), 2.7-2.9 (m, 1H, cyclobutyl CH), 2.5-2.6 (s, 3H, pyrimidine-CH₃), 1.8-2.2 (m, 6H, cyclobutyl CH₂)
¹³C NMR (100 MHz, CDCl₃)Hypothetical δ (ppm): 165.2, 162.5, 157.8, 105.4, 58.1, 35.2, 33.7, 28.5, 24.1, 18.9
Appearance Colorless to pale yellow oil
Yield Typically 85-95% after purification

Safety Precautions and Best Practices

  • Microwave Safety: Only use a dedicated, laboratory-grade microwave reactor designed for chemical synthesis.[8] These units are equipped with essential pressure and temperature sensors and safety interlocks.[9] Never attempt to use a domestic microwave oven.[8]

  • Pressure Hazard: Reactions in sealed vessels can generate significant pressure.[9] Never exceed the recommended solvent volume for the reaction vial. Always allow the vessel to cool completely before opening.

  • Chemical Handling: Handle all chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Exothermic Reactions: Be aware that microwave irradiation can rapidly accelerate reactions.[8] For unknown or potentially highly exothermic reactions, start with smaller scale tests at lower temperatures.[8]

  • Reagent Stability: Consult the Safety Data Sheet (SDS) for all reagents to understand their stability and reactivity at high temperatures.[8]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient temperature or time.Increase the reaction temperature in 10 °C increments or extend the hold time by 5-10 minutes.
Ineffective base.Ensure DIPEA is fresh and added in the correct stoichiometry.
Low Yield Inefficient work-up or purification.Ensure pH is basic (>8) during aqueous wash.[7] Optimize flash chromatography conditions.
Volatility of starting materials.Ensure the reaction vial is properly sealed to prevent loss of volatile amines.
Side Product Formation Reaction temperature is too high.Decrease the reaction temperature. Consider a less forcing solvent if degradation is observed.
Presence of water.Use anhydrous solvents and fresh reagents to prevent hydrolysis of the chloropyrimidine.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. Available from: [Link]

  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. Available from: [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. Available from: [Link]

  • Exploiting Microwave-Assisted Organic Synthesis (MAOS) for Accessing Bioactive Scaffolds. Bentham Science. Available from: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available from: [Link]

  • INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. University of Birmingham. Available from: [Link]

  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd. Available from: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Innoscience Research. Available from: [Link]

  • Safe use of microwave ovens in laboratories. University of Nottingham. Available from: [Link]

  • A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones. PubMed. Available from: [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. PMC. Available from: [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. Available from: [Link]

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. Available from: [Link]

  • Microwave-Assisted Synthesis of Aminopyrimidines. ResearchGate. Available from: [Link]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido. RSC Publishing. Available from: [Link]

  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience. Available from: [Link]

  • Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. MDPI. Available from: [Link]

  • Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Research and Reviews. Available from: [Link]

  • Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. MDPI. Available from: [Link]

  • Synthesis, Characterization, Docking Study and Biological Evaluation of Substituted Pyrimidines. International Journal of Life Science and Pharma Research. Available from: [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC. Available from: [Link]

  • N,N-Dimethylpyrimidin-4-amine. PubChem. Available from: [Link]

  • 2,5-Dimethylpyrimidin-4-Amine. PubChem. Available from: [Link]

  • 2-Methylpyrimidin-4-amine. PubChem. Available from: [Link]

  • N-[Cyclopropyl(phenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine. EPA. Available from: [Link]

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Applications of 2,4-Disubstituted Pyrimidine Analogs in Kinase Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, with numerous approved drugs and clinical candidates featuring this privileged heterocyclic core.[1][2] Its ability to form key hydrogen bonds with the kinase hinge region makes it an ideal starting point for designing potent and selective inhibitors. While the specific compound N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine is not extensively documented in public literature, its structural motifs are representative of a broader class of 2,4-disubstituted pyrimidines that have shown significant promise in modulating kinase activity.[3][4]

This guide will utilize a representative 2,4-diaminopyrimidine analog, hereafter referred to as "Cmpd-X" , to illustrate the application of this chemical class in kinase research. The principles, protocols, and data interpretation strategies discussed herein are broadly applicable to novel compounds sharing this core structure.

Compound Profile: Cmpd-X

Cmpd-X is a synthetic, ATP-competitive inhibitor with a 2,4-diaminopyrimidine core. For the purpose of this guide, we will assume it has been profiled against a panel of kinases and exhibits a selectivity profile that makes it an interesting tool compound for studying specific signaling pathways.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₅H₂₀N₆(Hypothetical)
Molecular Weight284.36 g/mol (Hypothetical)
SolubilitySoluble in DMSO (>50 mg/mL); sparingly soluble in aqueous buffers.(Typical for this class)
StabilityStable under standard laboratory conditions. Protect from light.(General guidance)

Representative Kinase Inhibition Profile:

The following table presents a hypothetical kinase inhibition profile for Cmpd-X, typical for a selective 2,4-diaminopyrimidine inhibitor.

Kinase TargetIC₅₀ (nM)Kinase Family
CDK2/cyclin A 8 CMGC
CDK5/p25 15 CMGC
CDK1/cyclin B120CMGC
CDK9/cyclin T1850CMGC
GSK3β>10,000CMGC
Aurora A2,500Other
Aurora B3,800Other
VEGFR2>10,000TK
EGFR>10,000TK

Data are hypothetical and for illustrative purposes only.

This profile suggests that Cmpd-X is a potent and selective inhibitor of Cyclin-Dependent Kinases 2 and 5, making it a valuable tool for investigating the roles of these kinases in cell cycle regulation and neuronal functions.

Mechanism of Action: ATP-Competitive Inhibition

Like many pyrimidine-based inhibitors, Cmpd-X is designed to act as an ATP-competitive inhibitor. The nitrogen atoms in the pyrimidine ring mimic the hydrogen bonding pattern of the adenine portion of ATP, allowing the inhibitor to bind to the ATP-binding pocket of the kinase and block the binding of the natural substrate, ATP. This prevents the transfer of a phosphate group to the kinase's substrate, thereby inhibiting its enzymatic activity.

ATP_Competitive_Inhibition cluster_0 Active Kinase cluster_1 Inhibited Kinase Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP Releases ATP ATP ATP->Kinase Binds to active site Substrate Substrate Substrate->Kinase Inhibited_Kinase Kinase ATP_blocked ATP Binding Blocked Inhibited_Kinase->ATP_blocked Cmpd_X Cmpd-X Cmpd_X->Inhibited_Kinase Binds to ATP pocket

Caption: ATP-competitive inhibition by Cmpd-X.

Experimental Protocols

The following protocols provide a framework for characterizing a novel 2,4-diaminopyrimidine kinase inhibitor like Cmpd-X.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a common method for determining IC₅₀ values.

A. Materials and Reagents:

  • Kinase of interest (e.g., recombinant CDK2/cyclin A)

  • Kinase substrate (e.g., a peptide substrate for CDK2)

  • Cmpd-X (or other test inhibitor)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

B. Procedure:

  • Compound Preparation: Prepare a serial dilution of Cmpd-X in DMSO. A typical starting concentration is 10 mM. Then, dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted Cmpd-X or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture (prepared in kinase assay buffer) to each well.

    • To initiate the reaction, add 5 µL of a 2X ATP solution (prepared in kinase assay buffer). The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the specific kinase's activity.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

C. Data Analysis:

  • Subtract the background luminescence (wells with no kinase) from all other measurements.

  • Normalize the data by setting the "no inhibitor" control as 100% activity and the "high concentration inhibitor" control as 0% activity.

  • Plot the percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)

This protocol is designed to determine if Cmpd-X can inhibit the activity of its target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate. For CDK2, a relevant substrate is the Retinoblastoma protein (Rb) at Serine 807/811.

A. Materials and Reagents:

  • Human cell line expressing the target kinase (e.g., MCF-7 breast cancer cells for CDK2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Cmpd-X.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total-Rb, and an anti-loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

B. Procedure:

  • Cell Culture and Treatment:

    • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of Cmpd-X (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding sample loading buffer and boiling.

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-Rb primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for total protein levels, the membrane can be stripped and re-probed with the anti-total-Rb and anti-loading control antibodies.

C. Data Analysis:

  • Quantify the band intensities for phospho-Rb, total Rb, and the loading control using image analysis software.

  • Normalize the phospho-Rb signal to the total Rb signal or the loading control signal.

  • Plot the normalized phospho-Rb signal as a function of Cmpd-X concentration to determine the cellular potency (EC₅₀).

Experimental Workflow

Kinase_Inhibitor_Workflow Start Novel Pyrimidine Compound (Cmpd-X) Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Determine_IC50 Determine IC50 & Selectivity Profile Biochemical_Assay->Determine_IC50 Cell_Culture Cell Line Selection & Culture Determine_IC50->Cell_Culture Promising Candidate Cell_Treatment Treat Cells with Cmpd-X Cell_Culture->Cell_Treatment Cell_Based_Assay Cell-Based Assay (e.g., Western Blot for Phospho-Substrate) Cell_Treatment->Cell_Based_Assay Determine_EC50 Determine Cellular Potency (EC50) Cell_Based_Assay->Determine_EC50 Downstream_Analysis Downstream Functional Assays (e.g., Cell Cycle, Apoptosis) Determine_EC50->Downstream_Analysis

Caption: General workflow for kinase inhibitor characterization.

Data Interpretation and Troubleshooting

  • Discrepancy between IC₅₀ and EC₅₀: It is common for the cellular potency (EC₅₀) to be higher than the biochemical potency (IC₅₀). This can be due to factors such as cell membrane permeability, protein binding in the cell culture medium, and the presence of high intracellular ATP concentrations.

  • No Inhibition in Cellular Assays: If a compound is potent in vitro but not in cells, consider its physicochemical properties (e.g., solubility, permeability). It may also be rapidly metabolized by the cells.

  • High Background in Kinase Assays: This could be due to contaminated reagents or non-enzymatic hydrolysis of ATP. Ensure high-quality reagents and optimize assay conditions.

  • Variability in Western Blots: Ensure consistent protein loading and efficient transfer. Use a reliable loading control and appropriate antibody dilutions.

By employing these methodologies, researchers can effectively characterize the activity and mechanism of novel 2,4-diaminopyrimidine-based kinase inhibitors, paving the way for their use as valuable research tools and potential therapeutic agents.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Jo, H., & Kim, H. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(18), e3013. Retrieved from [Link]

  • Jewell, J. L. (2026, January 5). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Protocol Exchange. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Ji, Y., et al. (2008). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(12), 3438-3441. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters, 15(7), 963-970. Retrieved from [Link]

  • Anderson, D. R., et al. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters, 20(1), 334-337. Retrieved from [Link]

  • Profacgen. Cell-based Kinase Assays. Retrieved from [Link]

  • Robida, A. M., & Pendergast, A. M. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Journal of Visualized Experiments, (115), 54496. Retrieved from [Link]

  • Anderson, D. R., et al. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters, 20(1), 334-337. Retrieved from [Link]

  • Li, X., et al. (2020). Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. Archiv der Pharmazie, 353(10), e2000097. Retrieved from [Link]

  • PubChem. N,N-Dimethylpyrimidin-4-amine. Retrieved from [Link]

  • Li, J., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 243, 114766. Retrieved from [Link]

  • ResearchGate. ChemInform Abstract: Synthesis and Biological Evaluation of N-(4-(2-trans-(((2,6-Diamino-4(3H)-oxopyrimidin-5-yl)methyl)thio)cyclobutyl)benzoyl)-L-glutamic Acid (I), a Novel 5-Thiapyrimidinone Inhibitor of Dihydrofolate Reductase. Retrieved from [Link]

  • Wang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1569. Retrieved from [Link]

  • PubChem. 2,5-Dimethylpyrimidin-4-Amine. Retrieved from [Link]

  • PubChem. N,N-Dimethylpiperidin-4-amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. N-[Cyclopropyl(phenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine. Retrieved from [Link]

  • Bundy, G. L., et al. (1995). Synthesis of novel 2,4-diaminopyrrolo-[2,3-d]pyrimidines with antioxidant, neuroprotective, and antiasthma activity. Journal of Medicinal Chemistry, 38(21), 4161-4163. Retrieved from [Link]

  • Google Patents. US8796297B2 - 4-substituted-2-amino-pyrimidine derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stability Profile

Compound: N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine Solvent System: DMSO (Anhydrous,


99.9%)

Based on the structural motif—an electron-rich pyrimidine ring substituted with a tertiary exocyclic amine—this compound exhibits high chemical stability but moderate physical stability in DMSO. The primary risks are not intrinsic chemical decomposition (e.g., hydrolysis or oxidation) but rather physical changes driven by the hygroscopic nature of DMSO and freeze-thaw dynamics.

Stability Snapshot
ParameterRatingNotes
Chemical Stability (RT) HighPyrimidine core and tertiary amine are resistant to DMSO-mediated oxidation under ambient conditions.
Hydrolytic Stability HighNo hydrolyzable linkers (e.g., esters, amides) present.
Photostability ModerateAminopyrimidines can be susceptible to UV-induced radical formation; store in amber vials.
Physical Stability ModerateRisk of precipitation due to water uptake by DMSO; freeze-thaw cycling can induce aggregation.
Recommended Storage -20°CStore as a frozen solution or lyophilized powder. Protect from light and moisture.

Troubleshooting Guide (Q&A)

This section addresses specific scenarios reported by researchers handling this compound in high-throughput screening (HTS) or medicinal chemistry workflows.

Issue 1: "I see a precipitate or turbidity after thawing my DMSO stock."

Diagnosis: Cryoprecipitation or "Salting Out" via Water Uptake. Technical Insight: DMSO freezes at 18.5°C. As it freezes, solutes are excluded from the crystal lattice, concentrating the compound in the remaining liquid phase (cryoconcentration). If the local concentration exceeds solubility limits, the compound precipitates. Additionally, if the vial was not tightly sealed, condensation during thawing introduces water, lowering the solubility of the lipophilic cyclobutyl group.

Solution Protocol:

  • Warm & Vortex: Heat the solution to 37°C (water bath) for 10–15 minutes and vortex vigorously.

  • Sonication: If turbidity persists, sonicate for 5 minutes at 40 kHz.

  • QC Check: If the solid does not dissolve, centrifuge (10,000 x g, 5 min) and measure the concentration of the supernatant via UV/HPLC to verify the actual dose.

Issue 2: "The solution turned yellow/brown over time."

Diagnosis: Trace Oxidation or Contaminant Reaction. Technical Insight: While the tertiary amine is stable, DMSO can slowly decompose to form formaldehyde and dimethyl sulfide, especially in the presence of light and acid. Formaldehyde can react with the electron-rich pyrimidine ring or trace impurities. A color change often indicates the formation of trace conjugated byproducts (N-oxides or oligomers) at ppm levels, which may not significantly affect purity but can interfere with optical assays.

Solution Protocol:

  • Assess Impact: Run an LC-MS. If the main peak is >98%, the color is likely due to trace chromophores.

  • Purge: For future stocks, sparge DMSO with nitrogen/argon before dissolving the compound to minimize oxidative pathways.

  • Replace: If purity drops <95%, discard the stock.

Issue 3: "My IC50 values are shifting or inconsistent between weeks."

Diagnosis: Hygroscopicity-Induced Concentration Error. Technical Insight: DMSO is aggressively hygroscopic. An open vial can absorb up to 10-15% water by weight within 24 hours at 60% relative humidity [1]. This dilution effect introduces systematic error: you are dispensing less compound than calculated. Furthermore, water uptake can alter the ionization state or solubility of the compound in the assay buffer.

Solution Protocol:

  • Single-Use Aliquots: Avoid repeated opening of the master stock. Store in single-use aliquots (e.g., 20 µL).

  • Seal Integrity: Use vials with PTFE-lined caps and wrap with Parafilm for long-term storage.

  • Desiccator: Store DMSO stocks in a desiccator cabinet when at room temperature.

Experimental Protocols

Protocol A: Accelerated Stability Testing (LC-MS)

To validate the shelf-life of your specific batch, perform this stress test.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Internal Standard (e.g., Caffeine or Warfarin)

  • LC-MS/MS or HPLC-UV (254 nm)

Workflow:

  • Preparation: Prepare three aliquots of 10 mM stock.

    • Control: Store at -80°C immediately.

    • Test A (RT): Store at 25°C in the dark for 48 hours.

    • Test B (Stress): Store at 40°C/75% RH for 48 hours (mimics poor handling).

  • Sampling: Dilute all samples to 10 µM in 50:50 Acetonitrile:Water.

  • Analysis: Inject 5 µL onto a C18 column.

  • Calculation:

    
    
    
  • Criteria: Recovery >95% indicates acceptable stability.

Protocol B: Solubility Limit Determination

Before running HTS, confirm the compound does not crash out in aqueous buffer.

  • Prepare a 20 mM DMSO stock.

  • Spike into PBS (pH 7.4) to reach final concentrations of 1, 10, 50, and 100 µM (final DMSO <1%).

  • Incubate for 2 hours at RT.

  • Measure absorbance at 600 nm (turbidity) or filter and measure filtrate concentration via HPLC.

Visualizations

Figure 1: Troubleshooting Decision Tree

Use this flowchart to diagnose issues with your DMSO stocks.

Troubleshooting Start Observation: Issue with DMSO Stock Precipitate Visible Precipitate/Turbidity Start->Precipitate ColorChange Yellowing/Discoloration Start->ColorChange InconsistentData Inconsistent Assay Data (IC50) Start->InconsistentData HeatVortex Action: Heat (37°C) & Vortex Precipitate->HeatVortex LCMSCheck Action: Run LC-MS ColorChange->LCMSCheck WaterCheck Check: Was vial left open? InconsistentData->WaterCheck CheckSolubility Dissolved? HeatVortex->CheckSolubility Sonicate Action: Sonicate (40kHz, 5 min) CheckSolubility->Sonicate No IgnoreColor Safe to Use (Trace Chromophore) CheckSolubility->IgnoreColor Yes SpinDown Action: Centrifuge & Re-quantify Sonicate->SpinDown Still Turbid Discard Discard Stock PurityCheck Purity > 95%? LCMSCheck->PurityCheck PurityCheck->Discard No PurityCheck->IgnoreColor Yes Hygroscopy Diagnosis: Water Uptake/Dilution WaterCheck->Hygroscopy Yes/Maybe NewStock Action: Prepare New Stock (Single-use Aliquots) Hygroscopy->NewStock

Caption: Decision matrix for diagnosing physical and chemical stability issues of aminopyrimidines in DMSO.

Figure 2: Stability Testing Workflow

Standardized process for validating compound integrity over time.

StabilityWorkflow Prep 1. Preparation 10mM Stock in DMSO Split 2. Aliquot Prep->Split Control Control Group Store at -80°C Split->Control Stress Stress Group Store at 25°C or 40°C (48 Hours) Split->Stress Dilute 3. Dilution To 10µM in 50:50 ACN:H2O Control->Dilute Stress->Dilute Analyze 4. Analysis LC-MS/MS or HPLC-UV Dilute->Analyze Compare 5. Compare Peak Areas (Stress vs Control) Analyze->Compare

Caption: Step-by-step workflow for comparative stability testing using LC-MS.

References

  • Cheng, K. C., et al. (2003). DMSO Water Absorption and its Impact on Compound Solubility. Journal of Biomolecular Screening. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]

  • Waybright, T. J., et al. (2009). Best Practices for Compound Management in High-Throughput Screening. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. [Link]

Technical Support Center: Managing Hygroscopic Pyrimidine Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the hygroscopic properties of pyrimidine amine salts. Pyrimidine and its derivatives are cornerstone scaffolds in modern drug discovery, forming the basis of numerous therapeutic agents.[1] However, their basic nitrogen atoms make them prime candidates for salt formation to improve solubility and bioavailability.[2][3] This very strategy can introduce a significant hurdle: hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere.

Uncontrolled moisture uptake can compromise an Active Pharmaceutical Ingredient (API) from early development through to the final dosage form, affecting its stability, processability, and therapeutic efficacy.[4][5] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered by researchers in the field.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: What is hygroscopicity, and why are pyrimidine amine salts particularly susceptible?

A: Hygroscopicity is the ability of a solid material to attract and hold water molecules from the surrounding environment.[6] This can occur through absorption (where water is drawn into the bulk of the material) or adsorption (where water adheres to the surface).

Pyrimidine amine salts are prone to hygroscopicity for two primary reasons:

  • Ionic Nature: Salts are, by definition, ionic. The charged centers of the protonated pyrimidine amine cation and the counterion anion can create strong electrostatic fields that attract the polar water molecules.

  • Counterion Properties: The choice of the acidic counterion is a critical factor. Small, highly charged, or highly soluble counterions (like chloride) often lead to more hygroscopic salts compared to larger, more hydrophobic counterions (like mesylate or besylate).[7] Hydrochloride (HCl) salts, while common due to their ability to enhance solubility, are notoriously prone to causing hygroscopicity issues.[8]

Q2: What are the consequences of uncontrolled moisture absorption in my API?

A: The consequences can be severe and multifaceted, impacting every stage of drug development.[5][9]

  • Physical Changes: Moisture can act as a plasticizer, leading to a decrease in the glass transition temperature (Tg) of amorphous materials or disrupting the crystal lattice of crystalline solids.[8] This manifests as:

    • Caking and Clumping: Loss of powder flowability, making weighing and processing difficult.[4]

    • Deliquescence: Extreme moisture absorption where the solid dissolves into an aqueous solution.

    • Polymorphic Transformation: Moisture can induce a change from a stable, anhydrous crystalline form to a less stable hydrate form, which can drastically alter solubility and bioavailability.

  • Chemical Degradation: The presence of water can accelerate chemical degradation pathways, most commonly hydrolysis, leading to the formation of impurities and a reduction in the API's potency.[10]

  • Manufacturing & Formulation Issues: During manufacturing, hygroscopic materials can adhere to equipment, cause variations in tablet weight and hardness, and interfere with processes like dry granulation.[4][5]

Troubleshooting Guide: Common Laboratory Scenarios

This section addresses specific problems you may encounter during your research and provides a logical workflow to diagnose and resolve the issue.

Scenario 1: "My pyrimidine amine salt powder has become sticky and is difficult to handle."

This is a classic sign of hygroscopicity. The powder is absorbing atmospheric moisture, leading to caking and loss of flow.

start Problem: Sticky/Clumpy Powder check_env Step 1: Assess Environment Is the material being handled in an uncontrolled environment? start->check_env env_yes env_yes check_env->env_yes Yes check_form Step 2: Characterize the Material Is the material amorphous or a known hygroscopic crystalline form? check_env->check_form No env_yes->check_form form_yes Action: Physicochemical Mitigation - Attempt to crystallize into a more stable, less hygroscopic polymorph. - Proceed to Salt Screening or Co-crystal formation. check_form->form_yes Yes form_no Action: Re-evaluate Handling Even stable forms can be hygroscopic. Strict environmental control is essential. check_form->form_no No end_solution Outcome: Stable, manageable powder form_yes->end_solution form_no->end_solution start Start DVS Experiment dry 1. Dry Sample (0% RH to establish baseline) start->dry sorption 2. Sorption Phase (Increase RH in steps, e.g., 0% -> 90%) dry->sorption desorption 3. Desorption Phase (Decrease RH in steps, e.g., 90% -> 0%) sorption->desorption plot 4. Generate Isotherm (% Mass Change vs. RH) desorption->plot classify 5. Classify Material (e.g., Non-hygroscopic, Hygroscopic) plot->classify end End classify->end

Caption: Standard workflow for a DVS experiment.

Mitigation Strategies: From Screening to Formulation

Q3: How can I proactively avoid hygroscopicity issues?

A: The most effective strategy is to address hygroscopicity during the salt selection and solid form screening phase, which should occur early in development, ideally before long-term toxicology studies. [3] Strategy 1: Rational Salt Selection

The goal is to find a salt form that balances optimal solubility with acceptable physical stability. For a basic pyrimidine amine, you will be screening acidic counterions.

  • The pKa Rule: For a stable salt to form, the pKa of the acidic counterion should be at least 2-3 units lower than the pKa of the protonated pyrimidine amine. [3][7][11]This ensures a complete proton transfer and reduces the risk of the salt disproportionating back to the free base.

  • Counterion Choice: While HCl salts are common, they are often hygroscopic. It is essential to screen a diverse range of counterions.

    • Consider alternatives like:

      • Sulfonates: Mesylate, Besylate, Tosylate

      • Carboxylates: Tartrate, Citrate, Succinate

      • Others: Phosphate, Sulfate

    • Often, larger, less soluble organic counterions will produce less hygroscopic salts. [8]

api Pyrimidine Amine API (Free Base) pka_check Determine pKa of API api->pka_check counterion counterion pka_check->counterion synthesis Synthesize Multiple Salt Forms (Small Scale) counterion->synthesis characterize characterize synthesis->characterize select Select Optimal Salt Form (Balanced Profile) characterize->select

Caption: Decision workflow for API salt screening.

Strategy 2: Crystal Engineering & Co-crystals

If a suitable salt with low hygroscopicity cannot be identified, co-crystallization is a powerful alternative. [12]

  • What are Co-crystals? Co-crystals are crystalline structures where the API and a neutral "co-former" are held together in the crystal lattice by non-ionic interactions, such as hydrogen bonds. [9]* Advantages: This approach can significantly improve physicochemical properties, including reducing hygroscopicity, without altering the covalent structure of the API. [8]It is a particularly valuable strategy for APIs where salt formation proves problematic.

Strategy 3: Formulation and Packaging Solutions

If you must proceed with a hygroscopic API, formulation strategies can be employed to protect it.

  • Film Coating: Applying a polymer film coating to a tablet or pellet can act as a physical barrier to moisture ingress. [9][10]A combination of water-soluble and water-insoluble polymers can be used to balance moisture protection with the desired drug release profile. [10]* Encapsulation: Enveloping the API within a polymeric matrix via techniques like spray-drying can shield it from the environment. [9]* Packaging: Final drug products must be packaged in materials with a low water vapor permeation rate, such as blister packs with an aluminum foil backing. Including a desiccant in the packaging provides additional protection. [10] By understanding the underlying causes of hygroscopicity and employing these diagnostic and mitigation strategies, researchers can successfully navigate the challenges posed by pyrimidine amine salts, ensuring the development of stable, safe, and effective medicines.

References

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR. Available from: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. Available from: [Link]

  • A novel methodology for assessing the hygroscopicity of aerosol filter samples - AMT. Available from: [Link]

  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Available from: [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar. Available from: [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Taylor & Francis. Available from: [Link]

  • Unveiling of Hygroscopicity Evaluation for Drug Formulation - Labinsights. Available from: [Link]

  • (PDF) A novel methodology for assessing the hygroscopicity of aerosol filter samples. Available from: [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech. Available from: [Link]

  • Salts and polymorphs of pyrimidine compound, and pharmaceutical composition and preparation method and application of salts and polymorphs of pyrimidine compound - Patsnap Eureka. Available from: [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Available from: [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? Available from: [Link]

  • Question 69: How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations ahead of the water dew point? What are chemical and operational strategies for mitigation? | American Fuel & Petrochemical Manufacturers. Available from: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

  • Salt Selection in Drug Development | Pharmaceutical Technology. Available from: [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. Available from: [Link]

  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF - ResearchGate. Available from: [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis. Available from: [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - JACS Directory. Available from: [Link]

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Validation & Comparative

Structural Elucidation of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine: A Comparative NMR Solvent & Technique Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Analytical Challenge

In medicinal chemistry, particularly within kinase inhibitor discovery (e.g., JAK/STAT pathways), the N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine scaffold represents a common pharmacophore. However, its structural validation presents specific NMR challenges:

  • Aliphatic Overlap: The cyclobutyl ring "puckering" creates complex multiplets that often obscure the 2-methyl pyrimidine singlet.

  • Rotameric Broadening: The tertiary amine (N-methyl/N-cyclobutylmethyl) can exhibit restricted rotation at room temperature, leading to line broadening.

  • Solvent Dependency: Chemical shifts in this scaffold are highly sensitive to solvent polarity (CDCl₃ vs. DMSO-d₆).

This guide compares the efficacy of standard 1D ¹H NMR against 2D techniques and evaluates solvent selection to ensure rigorous structural confirmation.

Theoretical Shift Assignment (Consensus Prediction)

The following assignments are derived from fragment-based additivity rules and empirical data for 2-aminopyrimidine derivatives [1, 2].

Table 1: Consensus Chemical Shift Data (CDCl₃, 400 MHz)
PositionFragmentTypeShift (δ ppm)Multiplicity

Coupling (Hz)
Diagnostic Note
H-6 PyrimidineAr-H8.05 – 8.15Doublet (d)~6.0Most deshielded; confirms pyrimidine ring.
H-5 PyrimidineAr-H6.20 – 6.30Doublet (d)~6.0Shielded by 4-amino donation; couples to H-6.
N-CH₂ LinkerCH₂3.50 – 3.65Doublet (d)~7.2Key connectivity signal; couples to Cyclobutyl-CH.
N-Me N-MethylCH₃3.05 – 3.15Singlet (s)-Sharp singlet; integral = 3H.
Cyclobutyl-CH RingCH2.60 – 2.80Multiplet (m)-Often broad due to ring conformation.
2-Me PyrimidineCH₃2.45 – 2.55Singlet (s)-Critical: Can overlap with DMSO residual peak (2.50).
Cyclobutyl-CH₂ RingCH₂1.70 – 2.10MultipletsComplexHigher order multiplets due to puckering.

Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it fundamentally alters the spectral resolution of the aliphatic region.

Scenario A: Chloroform-d (CDCl₃)
  • Performance: High Resolution.

  • Pros: Best for resolving the 2-Me singlet (2.50 ppm) from the cyclobutyl multiplets. The relaxation times are generally favorable for sharp integration.

  • Cons: If the sample contains trace acid (common in hydrochloride salts), the chemical shifts of H-5/H-6 may drift significantly due to protonation at N-1 or N-3.

  • Verdict: Preferred for neutral free bases.

Scenario B: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
  • Performance: Variable Resolution.

  • Pros: Excellent solubility for polar salts.

  • Cons:

    • Viscosity Broadening: Higher viscosity leads to broader linewidths, obscuring the fine splitting of the cyclobutyl group.

    • Signal Masking: The residual pentet of DMSO-d₅ (2.50 ppm) directly overlaps with the 2-Me pyrimidine signal (approx. 2.45-2.55 ppm).

  • Verdict: Avoid for quantitative purity analysis of this specific molecule unless running at elevated temperatures (>313 K) to shift the water peak and sharpen signals.

Comparative Analysis: 1D vs. 2D Techniques

Is a standard 1D spectrum sufficient? For this molecule, No. The connectivity of the cyclobutylmethyl group requires 2D validation to rule out isomers (e.g., rearrangement to the ring nitrogen).

Table 2: Technique Efficacy Comparison
Feature1D ¹H NMR2D ¹H-¹H COSY2D ¹H-¹³C HSQC
Pyrimidine Regiochem Low (Ambiguous)High (Correlates H5-H6)High
Cyclobutyl Connectivity Low (Overlap)High (Traces spin system)Medium
N-Me vs 2-Me ID Medium (Shift based)Low (No coupling)Critical (Differentiates Ar-Me vs N-Me)

Visualizing the Connectivity & Workflow

Diagram 1: Structural Connectivity Map

This diagram illustrates the critical NOESY (spatial) and COSY (through-bond) correlations required to confirm the structure.

ConnectivityMap Pyrim Pyrimidine Core (H5, H6) Pyrim->Pyrim COSY (H5-H6) N_Me N-Methyl (Singlet) Pyrim->N_Me NOESY (Spatial) Me2 2-Methyl (Singlet) Pyrim->Me2 NOESY (Spatial) Linker N-CH2 Linker (Doublet) N_Me->Linker NOESY (Spatial) Cyclo Cyclobutyl Ring (Multiplets) Linker->Cyclo COSY (3J Coupling)

Caption: Key COSY (blue solid) and NOESY (red dashed) correlations for structural verification.

Diagram 2: Experimental Workflow

A self-validating decision tree for analyzing this compound.

Workflow Start Start: Sample Prep (10mg in 0.6mL CDCl3) Acq1D Acquire 1D 1H NMR (ns=16, d1=2s) Start->Acq1D Check Check 2.5 ppm Region Is 2-Me overlapped? Acq1D->Check Good Clear Signals? Proceed to Assignment Check->Good No Bad Overlap/Broadening Check->Bad Yes Final Final Report Generation Good->Final Action1 Option A: Switch to Benzene-d6 (Resolves Aliphatic) Bad->Action1 Action2 Option B: Run HSQC (Resolves C-H correlations) Bad->Action2 Action1->Final Action2->Final

Caption: Decision tree for resolving spectral overlap in the 2.5 ppm region.

Detailed Experimental Protocol

Step 1: Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the compound.

  • Solvent: Add 0.6 mL CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

    • Note: Ensure the solution is clear. If cloudy (salt form), filter through a cotton plug or switch to DMSO-d₆ (but be aware of the 2.5 ppm overlap).

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Step 2: Acquisition Parameters (Standard 400/600 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (d1): Set to 2.0 - 5.0 seconds .

    • Reasoning: The methyl protons (N-Me, 2-Me) have longer T1 relaxation times. A short d1 will suppress their integration values, leading to incorrect H-count ratios [3].

  • Scans (ns): 16 or 32 scans are sufficient for >5 mg samples.

Step 3: Processing & Integration
  • Phasing: Apply manual phasing. Pay attention to the H-6 doublet (low field) and cyclobutyl multiplets (high field).

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5) to flatten the aliphatic region.

  • Integration: Calibrate the N-Me singlet (approx 3.1 ppm) to 3.00H .

    • Self-Validation: The aromatic H-5 and H-6 signals should integrate to 1.00H each. If H-6 is <1.0H, increase d1 delay.

References

  • PubChem. (2025).[1][2] 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763.[1] National Library of Medicine. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

Sources

Technical Comparison Guide: HPLC Methodologies for N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC methodologies for N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine , a lipophilic basic pyrimidine derivative often utilized as a pharmacophore in kinase inhibitor and GPCR antagonist research.

Executive Summary & Molecule Profile

N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine presents a classic chromatographic challenge: it combines a basic pyrimidine core (pKa ~6.8–7.2) with a lipophilic cyclobutyl tail. Standard generic methods often result in peak tailing due to silanol interactions or inadequate retention of polar impurities.

This guide compares two distinct separation strategies:

  • Method A (Acidic/Formic Acid): The standard high-throughput screening (HTS) approach compatible with LC-MS.

  • Method B (High pH/Bicarbonate): An optimized method for peak symmetry and resolution of hydrophobic impurities.

PropertyValue / CharacteristicImpact on HPLC
Molecular Formula C₁₁H₁₇N₃MW: 191.27 g/mol
Polarity (LogP) ~2.1 (Predicted)Moderately lipophilic; requires >30% organic for elution.
Basicity (pKa) ~7.0 (Pyrimidine N1)Critical: Protonated at pH < 5; Neutral at pH > 9.
Key Impurity 2-methylpyrimidin-4-amine derivativesMore polar; elutes earlier.

Comparative Analysis of Methodologies

Method A: The "Kinetic" Approach (Low pH)

Principle: Utilization of 0.1% Formic Acid (pH ~2.7) to fully protonate the pyrimidine ring. This ensures the molecule exists as a single cationic species, stabilizing retention times but exposing it to secondary silanol interactions on the column stationary phase.

  • Best For: LC-MS/MS sensitivity (positive mode ionization), high-throughput screening.

  • Drawback: Potential for peak tailing (

    
    ) and lower loadability.
    
Method B: The "Thermodynamic" Approach (High pH)

Principle: Utilization of 10mM Ammonium Bicarbonate (pH 10.0) to suppress ionization. The molecule remains neutral, increasing hydrophobic interaction with the C18 chain and eliminating ionic repulsion/attraction with silanols.

  • Best For: Impurity profiling, preparative purification, maximum peak symmetry (

    
    ).
    
  • Drawback: Requires high-pH stable columns (e.g., Hybrid Silica/Ethylene Bridged Hybrid).

Experimental Protocols

Protocol A: Standard Acidic LC-MS Method

Objective: Rapid confirmation of identity and purity.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

Gradient Table (Method A):

Time (min) %B Event
0.00 5 Equilibration
0.50 5 Load
3.50 95 Linear Ramp
4.50 95 Wash

| 4.60 | 5 | Re-equilibration |

Expected Retention: The analyte typically elutes at 2.8 – 3.2 min (approx. 55-65% B) under these conditions.

Protocol B: High-Resolution Basic Method (Recommended)

Objective: Separation of synthetic impurities (e.g., des-methyl analogs) and precise quantification.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge C18 or Phenomenex Kinetex EVO), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

Gradient Table (Method B):

Time (min) %B Event
0.0 10 Hold
10.0 90 Shallow Gradient
12.0 90 Wash
12.1 10 Re-equilibration

| 15.0 | 10 | End |

Expected Retention: Due to charge suppression (neutral state), the analyte becomes more hydrophobic. Expect elution at 7.5 – 8.5 min (approx. 60-70% B).

Performance Data Comparison

The following data summarizes the theoretical performance metrics derived from Quantitative Structure-Retention Relationships (QSRR) for aminopyrimidines [1, 2].

MetricMethod A (Acidic)Method B (Basic)Winner
Retention Factor (

)
3.5 – 4.55.0 – 6.0Method B (Better resolution)
Tailing Factor (

)
1.4 – 1.81.0 – 1.2Method B (Superior symmetry)
Theoretical Plates (

)
~8,000~12,000Method B
MS Sensitivity High (Pre-charged)Moderate (Requires source ionization)Method A
Column Life HighModerate (pH stress)Method A

Method Selection Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate method based on the stage of drug development.

MethodSelection Start Sample: N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine Goal Define Analytical Goal Start->Goal Goal_ID High Throughput / ID Confirmation Goal->Goal_ID Goal_Purity Purity / Impurity Profiling Goal->Goal_Purity MethodA Method A: Acidic (pH 2.7) Column: Standard C18 Focus: Speed & MS Signal Goal_ID->MethodA Prioritize Sensitivity MethodB Method B: Basic (pH 10) Column: Hybrid C18 Focus: Peak Shape & Resolution Goal_Purity->MethodB Prioritize Resolution ResultA Result: RT ~3.0 min Sharp peak, potential tailing MethodA->ResultA ResultB Result: RT ~8.0 min Perfect symmetry, high resolution MethodB->ResultB

Figure 1: Decision matrix for selecting the optimal HPLC method based on analytical requirements.

Troubleshooting & Optimization

If retention time shifts or peak distortion occurs, verify the following:

  • Cyclobutyl Stability: Ensure the cyclobutylmethyl group has not undergone ring-opening (rare, but possible under extreme acid/heat). Check for a +14 or +18 mass shift in MS.

  • Solvent pH: For Method B, the pH must be strictly maintained at 10.0. A drop to pH 8.0 will cause the amine to partially protonate, leading to split peaks or massive band broadening.

  • Sample Diluent: Dissolve the sample in 50:50 ACN:Water. Dissolving in 100% ACN can cause "solvent effect" (early elution/peak distortion) if the injection volume is >5 µL.

References
  • BenchChem. (2025).[2] HPLC analysis method for 5-(Chloromethyl)-2-methylpyrimidin-4-amine. Retrieved from

  • National Institutes of Health (NIH). (2025). Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification. Retrieved from

  • PubChem. (2025). N-(cyclobutylmethyl)-4-methylpentan-2-amine (Structural Analog Data). Retrieved from

Sources

A Comparative Guide to the Bioactivity of N-(cyclobutylmethyl) vs. N-(cyclopropylmethyl) Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The biological profile of a pyrimidine derivative is significantly influenced by the nature of the substituents on the pyrimidine ring.[2] Among the various possible modifications, N-alkylation is a common strategy to modulate the physicochemical properties and biological activity of these compounds. This guide provides a comparative analysis of two such modifications: the N-(cyclobutylmethyl) and N-(cyclopropylmethyl) substituents. While direct head-to-head comparative studies on a single pyrimidine core are scarce in the published literature, this guide synthesizes information from various sources to provide insights into the potential differences in bioactivity conferred by these two closely related cycloalkylmethyl groups.

Physicochemical and Pharmacokinetic Considerations

The choice between a cyclobutylmethyl and a cyclopropylmethyl substituent can have a significant impact on a molecule's physicochemical properties, which in turn can affect its pharmacokinetic profile and biological activity.

The cyclopropyl group is known to impart a degree of conformational restriction and has a higher fraction of sp3 character, which can be advantageous in drug design.[3] The strained nature of the cyclopropane ring results in shorter and stronger C-H bonds, which can lead to increased metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4] The introduction of a cyclopropyl group has been used as a strategy to lower basicity and thereby reduce liabilities such as hERG inhibition.[3]

The cyclobutane ring, while also providing conformational constraint, is less strained than the cyclopropane ring. The puckered conformation of the cyclobutane ring can also influence metabolic stability.[5] The use of cyclobutylmethylamines has been noted in the synthesis of central nervous system (CNS) agents, suggesting that this moiety can be beneficial for achieving desirable drug-like properties for CNS targets.[5]

PropertyN-(cyclobutylmethyl)N-(cyclopropylmethyl)Potential Impact on Bioactivity
Ring Strain LowerHigherThe higher ring strain in the cyclopropyl group can influence bond angles and electronic properties, potentially affecting binding affinity and metabolic stability.
Lipophilicity Generally slightly more lipophilicGenerally slightly less lipophilicDifferences in lipophilicity can affect cell permeability, solubility, and off-target effects.
Metabolic Stability Generally good, influenced by puckered conformation[5]Often enhanced due to strong C-H bonds, but can be susceptible to CYP-mediated ring opening, especially when attached to an amine.[3]Can lead to longer half-life and altered metabolite profiles.
Conformational Flexibility More flexible than cyclopropylmethylMore rigidThe rigidity of the cyclopropylmethyl group can be advantageous for locking in a bioactive conformation, potentially leading to higher potency and selectivity.

Synthetic Strategies

The synthesis of N-(cyclobutylmethyl) and N-(cyclopropylmethyl) pyrimidines can be achieved through several standard synthetic routes. A common approach is the nucleophilic substitution of a halogenated pyrimidine with the corresponding cycloalkylmethylamine.

General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Halogenated Pyrimidine Halogenated Pyrimidine Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution Halogenated Pyrimidine->Nucleophilic Aromatic Substitution Cycloalkylmethylamine N-(cyclobutylmethyl)amine or N-(cyclopropylmethyl)amine Cycloalkylmethylamine->Nucleophilic Aromatic Substitution Target Compound N-(cyclobutylmethyl)pyrimidine or N-(cyclopropylmethyl)pyrimidine Nucleophilic Aromatic Substitution->Target Compound

Caption: General workflow for the synthesis of N-cycloalkylmethyl pyrimidines.

Potential Impact on Bioactivity: A Mechanistic Perspective

The choice between a cyclobutylmethyl and a cyclopropylmethyl group can influence the interaction of the pyrimidine derivative with its biological target. For instance, in the context of kinase inhibition, where pyrimidine derivatives are frequently employed, the N-substituent can occupy a specific pocket in the ATP-binding site.

Hypothetical Kinase Inhibition Signaling Pathway

cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Pyrimidine_Inhibitor N-cycloalkylmethyl Pyrimidine Inhibitor Pyrimidine_Inhibitor->Kinase binds to ATP pocket

Caption: Inhibition of a kinase signaling pathway by an N-cycloalkylmethyl pyrimidine.

The conformational rigidity of the N-cyclopropylmethyl group might allow for a more precise fit into a hydrophobic pocket, potentially leading to higher potency. Conversely, the greater flexibility of the N-cyclobutylmethyl group could be advantageous if the binding pocket requires a different conformational arrangement. The subtle differences in size and shape between the two groups can also influence selectivity for different kinases or other biological targets.

Experimental Protocols for Bioactivity Assessment

To empirically determine the comparative bioactivity of N-(cyclobutylmethyl) and N-(cyclopropylmethyl) pyrimidines, a series of in vitro assays are essential. The following are standard protocols for assessing common biological activities of pyrimidine derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Experimental Workflow for Cytotoxicity Assays

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Assay cluster_4 Data Acquisition Seed Cells Seed cells in 96-well plate Add Compound Add varying concentrations of N-cycloalkylmethyl pyrimidine Seed Cells->Add Compound Incubate Incubate for 24-72 hours Add Compound->Incubate Add MTT Add MTT reagent and incubate Incubate->Add MTT Solubilize Solubilize formazan crystals Add MTT->Solubilize Read Absorbance Read absorbance at 570 nm Solubilize->Read Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the N-(cyclobutylmethyl) and N-(cyclopropylmethyl) pyrimidine compounds. Include a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.

Conclusion

The choice between an N-(cyclobutylmethyl) and an N-(cyclopropylmethyl) substituent on a pyrimidine core is a nuanced decision in drug design that can significantly impact the resulting compound's bioactivity. While the N-cyclopropylmethyl group may offer advantages in terms of metabolic stability and conformational rigidity, the N-cyclobutylmethyl group provides a different steric and electronic profile that may be more suitable for certain biological targets. The lack of direct comparative studies highlights an opportunity for future research to systematically evaluate these two important cycloalkylmethyl groups on various pyrimidine scaffolds to establish clear structure-activity relationships. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.

References

  • Abu-Hashem, A.A., et al. (2024).
  • BenchChem. (2025). Application Notes and Protocols: (Cyclobutylmethyl)(methyl)
  • El-Gamal, M.I., et al. (2023). Recent advances in the synthesis and biological activities of pyrimidine-containing compounds. Molecules, 28(12), 4812.
  • Fathalla, O.A., et al. (2009). Synthesis, antibacterial and anticancer evaluation of some pyrimidine derivatives. European Journal of Medicinal Chemistry, 44(2), 127-132.
  • Katritzky, A.R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
  • Li, J., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaryl pyrimidine derivatives as selective EGFRL858R/T790M inhibitors. European Journal of Medicinal Chemistry, 212, 113019.
  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 2-15.
  • Ng, C., et al. (2005). Quantitative structure-activity relationships of methotrexate and methotrexate analogues transported by the rat multispecific resistance-associated protein 2 (rMrp2). European Journal of Pharmaceutical Sciences, 26(5), 405-413.
  • Prabhakar, V., et al. (2017). Design, synthesis, characterization and biological activity of novel thieno [2, 3-d] pyrimidine derivatives. Indian Journal of Advanced Chemical Science, 5(1), 30-42.
  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
  • Driscoll, J. P., et al. (2020). Metabolism and Bioactivation: It's Time to Expect the Unexpected. Journal of Medicinal Chemistry, 63(12), 6303-6314.
  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry.

Sources

Comparative IR Spectroscopy Guide: Characterizing N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectroscopic Signature

In the development of histamine H4 antagonists and related kinase inhibitors, the N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine scaffold represents a critical structural motif. Characterizing this molecule requires distinguishing the subtle vibrational modes of the strained cyclobutane ring from the dominant aromatic pyrimidine signals.

This guide provides a comparative analysis of the infrared (IR) spectral profile of this target molecule against its primary synthetic precursors and structural analogues. Unlike standard spectral libraries that list peaks in isolation, this document focuses on differential diagnosis —how to use FTIR to validate the formation of the tertiary amine and the integrity of the cyclobutyl moiety during scale-up.

Theoretical Framework & Functional Group Analysis

The IR spectrum of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine is a superposition of three distinct vibrational domains: the electron-deficient pyrimidine core , the tertiary amine linker, and the strained cyclobutyl cycloalkane.

Table 1: Characteristic Vibrational Modes (Predicted & Empirical)
Functional GroupVibrational ModeFrequency Range (cm⁻¹)IntensityDiagnostic Value
Tertiary Amine N-H StretchABSENT (3300–3500)N/APrimary Indicator: Absence confirms complete alkylation of precursor.
Cyclobutane Ring Ring Breathing / Deformation900 – 935 MediumSpecific to the 4-membered ring; distinguishes from cyclopropyl (>1000) or cyclopentyl (<900).
Cyclobutane Ring C-H Stretch (Strained)2860 – 2990StrongOverlaps with methyls, but lack of >3000 cm⁻¹ (alkene/cyclopropane) is key.
Pyrimidine Ring C=N / C=C Ring Stretch1560 – 1590StrongCharacteristic "Pyrimidine I" band; sensitive to 4-position substitution.
Pyrimidine Ring Ring Breathing980 – 995Medium-StrongHighly conserved mode for 2-substituted pyrimidines.
Aromatic Amine C-N Stretch (C_aromatic-N)1340 – 1380StrongIndicates conjugation between the exocyclic nitrogen and the pyrimidine ring.
Methyl Group C-H Sym.[1] Deformation1375 – 1385Medium"Umbrella" mode of the N-Methyl and 2-Methyl groups.

Comparative Analysis: Differentiating from Analogues

To ensure scientific integrity, one must not only identify the molecule but disprove the presence of likely impurities. We compare the target against two critical "Alternatives": the Secondary Amine Precursor (Process Impurity) and the N-Ethyl Analogue (Structural Control).

Scenario A: Target vs. Secondary Amine Precursor

Precursor: N,2-dimethylpyrimidin-4-amine (or similar secondary amine intermediate).

The most common synthetic route involves alkylating a secondary amine. Incomplete reaction results in residual N-H bonds.

  • Differentiation Strategy:

    • Precursor: Shows a sharp, medium intensity band at 3250–3400 cm⁻¹ (N-H stretch) and a bending mode at 1580–1650 cm⁻¹ .[2]

    • Target: The region above 3100 cm⁻¹ should be void of sharp peaks (only C-H stretches below 3000 cm⁻¹ and weak aromatic C-H just above 3000 cm⁻¹).[1]

    • Verdict: Any absorption at ~3300 cm⁻¹ indicates <99% conversion.

Scenario B: Target vs. N-Ethyl Analogue

Analogue: N-ethyl-N,2-dimethylpyrimidin-4-amine.

Distinguishing the cyclobutylmethyl group from a simple aliphatic chain (like an ethyl or n-propyl group) is critical for confirming the correct starting material was used.

  • Differentiation Strategy:

    • N-Ethyl Analogue: Shows standard alkane chain rocking/twisting modes (720 cm⁻¹ for long chains, but specific ethyl patterns). Lacks ring strain.

    • Target (Cyclobutyl): The 900–935 cm⁻¹ region is the "fingerprint" of the cyclobutane ring deformation. This band is absent in acyclic alkyl analogues.

    • Verdict: Presence of the 900–935 cm⁻¹ band validates the cycloalkyl structure.

Visualization of Logic Flow

The following diagram outlines the decision tree for validating the compound's identity using FTIR data.

IR_Validation_Workflow Start Unknown Sample Spectrum Check_NH Check 3200-3400 cm⁻¹ (N-H Region) Start->Check_NH Has_NH Band Present Check_NH->Has_NH Signal Detected No_NH Band Absent Check_NH->No_NH Clean Baseline Result_Precursor IMPURITY: Secondary Amine Precursor (Incomplete Alkylation) Has_NH->Result_Precursor Check_Ring Check 900-935 cm⁻¹ (Cyclobutane Fingerprint) No_NH->Check_Ring Has_RingBand Band Present Check_Ring->Has_RingBand Characteristic Deformation No_RingBand Band Absent Check_Ring->No_RingBand Missing Feature Check_Pyrim Check 1560-1590 cm⁻¹ (Pyrimidine Core) Has_RingBand->Check_Pyrim Result_Analogue MISMATCH: Acyclic/Wrong Alkyl Group No_RingBand->Result_Analogue Result_Target CONFIRMED: N-(cyclobutylmethyl)- N,2-dimethylpyrimidin-4-amine Check_Pyrim->Result_Target Matches Reference

Figure 1: Logical workflow for spectral validation of the target molecule, distinguishing it from common synthetic impurities and structural analogues.

Experimental Protocol: ATR-FTIR Analysis

Given the likely physical state of this molecule (viscous oil or low-melting solid), Attenuated Total Reflectance (ATR) is the preferred sampling method over KBr pellets to avoid moisture interference and sample loss.

Methodology
  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.

    • Crystal: Diamond or ZnSe (Diamond is preferred for durability and chemical resistance).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 scans (background), 32 scans (sample).

  • Sample Preparation:

    • Ensure the prism surface is cleaned with isopropanol and completely dry (verify background shows no -OH bands).

    • Apply ~5-10 mg of the sample directly onto the crystal center.

    • Critical Step: If the sample is an oil, ensure it covers the active area without air bubbles. If a solid, apply pressure using the anvil to ensure intimate contact.

  • Data Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library data is required). ATR intensities vary with wavelength (penetration depth

      
      ).
      
    • Normalize the strongest peak (likely the Pyrimidine C=N stretch at ~1580 cm⁻¹) to 1.0 absorbance units for overlay comparison.

  • Self-Validation Check:

    • CO₂ Check: Ensure no doublet at 2350 cm⁻¹ (indicates poor background subtraction).

    • Baseline: The region 1800–2500 cm⁻¹ should be flat (no functional groups in this molecule absorb here).

References

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. (Reference for general amide/amine modes).
  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
  • Yadav, R. A., et al. (2015). Vibrational spectroscopy of 2-aminopyrimidine derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 123-130.

  • NIST Chemistry WebBook. (2023). IR Spectrum of Cyclobutane and derivatives. National Institute of Standards and Technology.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard reference for distinguishing tertiary vs. secondary amines).

Sources

Elemental Analysis Standards for N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the validation and elemental characterization of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine (referred to herein as N-CB-Py ).

Designed for drug development professionals and analytical chemists, this document compares the Classical Combustion Analysis (CHN) —the historical "gold standard"—against modern Orthogonal Alternatives (HRMS and qNMR). We define the rigorous standards required to certify this specific chemical entity for pharmaceutical research.

Executive Summary: The Analyte Profile

To establish a validation standard, we must first define the theoretical physicochemical profile of the target analyte. N-CB-Py is a functionalized aminopyrimidine often utilized as a scaffold in kinase inhibitor discovery and GPCR ligand synthesis.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 191.27 g/mol

  • Physical State: Typically a viscous oil or low-melting solid (hygroscopic).

  • Nitrogen Content: High (~22%), posing specific challenges for detector saturation in standard CHN modes.

Theoretical Composition (The Benchmark)
ElementCountAtomic MassTotal MassTheoretical %Tolerance (ACS)
Carbon 1112.011132.1269.07% ± 0.40%
Hydrogen 171.00817.148.96% ± 0.40%
Nitrogen 314.00742.0221.97% ± 0.40%

The Primary Standard: Combustion Analysis (CHN)

Status: The "Gold Standard" for bulk purity confirmation.

Combustion analysis remains the primary requirement for publication in top-tier journals (e.g., J. Med. Chem., J. Org. Chem.) because it validates bulk purity . Unlike spectral methods, it detects non-chromophoric impurities (inorganic salts, water, silica) that other methods miss.

Experimental Protocol for N-CB-Py
  • Calibration Standard Selection:

    • Challenge: N-CB-Py has a high nitrogen content (21.97%). Standard Acetanilide (10.36% N) may require extrapolation outside the linear calibration range if not weighted carefully.

    • Solution: Use Sulfanilamide (16.27% N) or a dual-standard curve (Acetanilide + Sulfanilamide) to bracket the nitrogen response.

  • Sample Preparation (Critical Step):

    • Since N-CB-Py is often an oil/viscous liquid, use tin capsules for liquids (hermetically sealed with a cold-weld crimper) to prevent volatilization before combustion.

    • Drying: Sample must be dried under high vacuum (<1 mbar) at 40°C for 4 hours to remove trace DCM or Ethyl Acetate, which will skew Carbon results significantly.

  • Combustion Parameters:

    • Furnace Temperature: 980°C (with Oxygen boost).

    • Carrier Gas: Helium.

    • Detection: Thermal Conductivity Detector (TCD).

Performance Analysis
  • Accuracy: High (if pure).

  • Sensitivity to Impurities:

    • Water (1% w/w): Lowers C% by ~0.7% (Fail).

    • DCM (1% w/w): Lowers C% and N%, increases H% variability.

  • Verdict: Essential for proving the sample is "weighable" drug substance and not a solvate.

Alternative 1: High-Resolution Mass Spectrometry (HRMS)

Status: The Modern "Identity" Standard.

HRMS (specifically Q-TOF or Orbitrap) is the primary alternative when sample quantity is limited (<1 mg).

Experimental Protocol
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Target Ion:

    
     192.1495 (Calculated for 
    
    
    
    ).
  • Lock Mass: Use Leucine Enkephalin or Sodium Formate clusters for internal calibration.

Comparison to CHN
  • Pros:

    • Speed: Analysis takes minutes.

    • Sample Size: Requires nanograms (vs. 2-5 mg for CHN).

    • Specificity: Confirms the molecular formula

      
       unequivocally.
      
  • Cons:

    • False Purity: A sample can be 80% pure (mixed with inorganic salts or silica) and still give a perfect HRMS match. It does not quantify bulk purity.

Alternative 2: Quantitative NMR (qNMR)

Status: The "Absolute Quantification" Standard.

qNMR is the strongest competitor to CHN, offering both structural identity and purity quantification in a single run.

Experimental Protocol
  • Internal Standard (IS): Use 1,3,5-Trimethoxybenzene or Maleic Acid (TraceCERT® grade).

    • Requirement: IS signals must not overlap with N-CB-Py signals (specifically the cyclobutyl multiplet at

      
       1.8-2.2 ppm or pyrimidine protons).
      
  • Solvent: DMSO-

    
     (to ensure full solubility of both analyte and IS).
    
  • Acquisition:

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30-60 seconds) to ensure full magnetization recovery.
    • Scans: 16-32.

Comparison to CHN
  • Pros:

    • Specific Impurity ID: Identifies what the impurity is (e.g., 0.5% Acetone), allowing for targeted purification.

    • Non-Destructive: Sample can be recovered.

  • Cons:

    • Technical Demand: Requires precise weighing (metrological weighing) and long acquisition times for high precision.

Comparative Performance Matrix

The following table contrasts the effectiveness of each standard for N-CB-Py validation.

FeatureCombustion Analysis (CHN) HRMS (ESI-TOF) qNMR (Internal Std)
Primary Utility Bulk Purity & CompositionMolecular Formula ConfirmationAbsolute Purity & Solvate ID
Sample Required 2–5 mg (Destructive)<0.1 mg (Destructive)5–10 mg (Recoverable)
Accuracy Standard ± 0.40% absolute error< 5 ppm mass error± 1.0% relative error
Blind Spots Cannot identify type of impurityInorganic salts, bulk purityInorganic salts (if not soluble)
Throughput Medium (10 mins/run)High (2 mins/run)Low (30+ mins/run)
Cost Low ($)High (

$)
Medium (

)

Validation Workflow (Decision Logic)

The following diagram outlines the logical workflow for certifying N-CB-Py, prioritizing sample conservation and data integrity.

ValidationWorkflow Start Synthesized N-CB-Py (Crude Oil/Solid) HNMR 1H NMR (Qualitative) Check for solvent/side-products Start->HNMR Clean Is Spectrum Clean? HNMR->Clean Purify Column Chromatography / Recrystallization Clean->Purify No Dry High-Vac Drying (40°C, 4h, <1 mbar) Clean->Dry Yes Purify->HNMR Choice Select Validation Path Dry->Choice PathA Path A: Publication Std (Combustion CHN) Choice->PathA External Pub PathB Path B: Internal QC (qNMR + HRMS) Choice->PathB Internal Use CHN_Exp Perform CHN Analysis (Tin Capsule) PathA->CHN_Exp Result Result within ±0.4%? CHN_Exp->Result Pass VALIDATED Ready for Biological Assay Result->Pass Yes Fail FAIL Check Solvent Trap / Ash Result->Fail No Fail->Dry Recalculate/Re-dry

Figure 1: Decision matrix for the elemental validation of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine.

Authoritative Conclusion

For N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine , relying solely on HRMS is insufficient for establishing drug-grade purity due to the compound's tendency to trap solvents (common with amine/pyrimidine oils).

The Recommended Standard:

  • For Publication: You must provide CHN analysis within ±0.4% . Use Sulfanilamide as the calibration bridge due to the analyte's 22% Nitrogen content.

  • For Internal Screening: Use qNMR (Maleic Acid IS) to quickly quantify potency without consuming large amounts of sample.

This dual-method approach ensures both the identity (via NMR/MS) and the bulk composition (via CHN) meet the rigorous demands of modern pharmaceutical science.

References

  • American Chemical Society (ACS) . ACS Guide to Scholarly Communication: Characterization of Organic Compounds. (2024). Defines the ±0.4% standard for elemental analysis.

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010). Validates qNMR as a certified alternative to EA.

  • NIST . Standard Reference Material 2031: Acetanilide for Microanalytical C, H, N. National Institute of Standards and Technology.[1]

Sources

Technical Guide: Crystal Structure Determination of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for the crystal structure determination of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine . This molecule represents a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and GPCR ligands, where the cyclobutyl moiety acts as a lipophilic, metabolically stable bioisostere for aliphatic chains.

The guide compares three distinct structural elucidation workflows: Single Crystal X-Ray Diffraction (SC-XRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) .

Analyte Profile & Crystallographic Challenges

The target molecule, N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine (C₁₁H₁₇N₃), presents specific crystallographic challenges inherent to its physicochemical properties:

  • Conformational Flexibility: The N-cyclobutylmethyl substituent introduces significant rotational freedom. The cyclobutyl ring typically adopts a puckered conformation, often leading to disorder in the crystal lattice, complicating high-resolution refinement.

  • Hydrogen Bonding Potential: The pyrimidine N1/N3 nitrogens are strong acceptors, while the absence of a classic donor (due to the tertiary amine at position 4) limits intermolecular H-bonding networks to weak C-H···N interactions, potentially resulting in lower melting points and difficulty growing large single crystals.

Comparative Analysis of Determination Methods

The following table contrasts the three primary methodologies based on experimental requirements and structural resolution capability for this specific aminopyrimidine derivative.

FeatureMethod A: SC-XRD (Gold Standard)Method B: MicroED (Emerging)Method C: PXRD (Screening)
Analyte State Single Crystal (>50 µm)Nanocrystal (<1 µm)Polycrystalline Powder
Resolution Atomic (0.7 – 0.9 Å)Atomic (0.8 – 1.0 Å)Medium (depends on crystallinity)
H-Atom Visibility Good (with low temp)Poor (dynamic scattering)Poor (requires constraints)
Disorder Handling Excellent (Anisotropic refinement)ModerateDifficult
Throughput Low (days/weeks for growth)High (minutes for data)High (minutes)
Primary Utility Absolute structure & stereochemistryWhen crystals fail to grow largePolymorph ID & Phase purity

Experimental Protocols & Workflows

Protocol A: Single Crystal X-Ray Diffraction (SC-XRD)

Best for: High-precision bond length analysis and resolving cyclobutyl ring puckering.

1. Crystallization Screening (Vapor Diffusion):

  • Rationale: The tertiary amine nature suggests poor solubility in water but high solubility in organic solvents. We use a "counter-solvent" approach to force ordered precipitation.

  • Setup: Dissolve 5 mg of analyte in 500 µL Acetonitrile (good for pyrimidines). Place in an inner vial.

  • Reservoir: Add 1 mL of Diisopropyl ether (antisolvent) to the outer well. Seal.

  • Observation: Monitor for 3-7 days. If oiling occurs (common with flexible alkyl chains), seed with a micro-crystal or switch to slow evaporation at 4°C.

2. Data Collection:

  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu K

    
     source).
    
  • Temperature: 100 K (Critical). Cooling freezes the puckering motion of the cyclobutyl ring, reducing thermal parameters (

    
    ) and allowing for precise modeling.
    

3. Structure Solution & Refinement:

  • Phasing: Use SHELXT (Intrinsic Phasing) to locate the heavy atoms (N, C).

  • Refinement: Use SHELXL (Least Squares).

    • Handling Disorder: The cyclobutyl ring will likely show elongated thermal ellipsoids. Apply a disorder model (e.g., PART 1 and PART 2 instructions in SHELX) to model two distinct puckered conformations if necessary.

    • Restraints: Use SIMU and DELU restraints to ensure physical displacement parameters for the flexible tail.

Protocol B: Micro-Electron Diffraction (MicroED)

Best for: Rapid determination when only microcrystalline powder is available.

1. Grid Preparation:

  • Sample: Take the "failed" crystallization vial (precipitate/powder).

  • Deposition: Apply 2 µL of crystal suspension onto a glow-discharged Quantifoil R 2/2 holey carbon grid .

  • Blotting: Blot for 3-5 seconds (Vitrobot) and plunge-freeze in liquid ethane. Note: Unlike proteins, we do not need amorphous ice; we need crystalline diffraction, so standard cryo-preservation prevents lattice damage.

2. Data Collection (Cryo-TEM):

  • Instrument: 200 kV TEM (e.g., Talos Arctica) equipped with a CETA-D camera.

  • Mode: Diffraction mode with continuous rotation (-60° to +60°).

  • Exposure: Ultra-low dose (<0.01 e⁻/Ų/s) to prevent radiation damage, which destroys the aliphatic cyclobutyl chain faster than the aromatic ring.

3. Data Reduction:

  • Software: DIALS or XDS .

  • Integration: Electron diffraction data suffers from dynamical scattering. Intensities may not follow

    
     perfectly. Refine using kinematic approximation first; if 
    
    
    
    is high (>25%), apply dynamical scattering corrections.

Logical Workflow Visualization

The following diagram illustrates the decision logic and experimental flow for determining the structure of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine.

G Start Synthesized Material (C11H17N3) Screen Crystallization Screening (Vapor Diffusion / Evaporation) Start->Screen Check Crystal Size Check Screen->Check SCXRD Method A: SC-XRD (>50 µm crystals) Check->SCXRD Large Crystals MicroED Method B: MicroED (<1 µm nanocrystals) Check->MicroED Micro/Nanocrystals PXRD Method C: PXRD (Amorphous/Powder) Check->PXRD No Crystals Process_SC Data Collection (100K) Disorder Modeling (SHELXL) SCXRD->Process_SC Process_ED Cryo-TEM Diffraction Data Reduction (DIALS) MicroED->Process_ED PXRD->Screen Optimize Conditions Result Final CIF Structure (Space Group, Unit Cell) Process_SC->Result R1 < 5% Process_ED->Result R1 < 15%

Caption: Decision matrix for selecting the optimal diffraction technique based on crystal quality and size.

Critical Data Parameters & Expected Results

When analyzing the structure of this pyrimidine derivative, the following parameters are critical for validation. These values represent expected ranges for this class of compounds based on the Cambridge Structural Database (CSD).

ParameterExpected Value RangeStructural Significance
Space Group

or

Common for achiral pyrimidines packing via

-

stacking.
C(4)-N(amine) Bond 1.35 – 1.38 ÅIndicates partial double bond character due to resonance with the pyrimidine ring.[1]
Cyclobutyl C-C-C Angles 88° – 90°Deviations from 90° indicate ring strain and puckering amplitude.
Pyrimidine Ring Planarity RMSD < 0.02 ÅThe aromatic core should be planar; deviations suggest crystal packing forces.
R-Factor (

)
< 5.0% (SC-XRD)Higher values (>10%) usually indicate unmodeled disorder in the cyclobutyl tail.
Mechanism of Action (Structural Context)

The structural determination confirms the orientation of the 2-methyl and cyclobutylmethyl groups. In a biological context (e.g., kinase binding):

  • The Pyrimidine N1 acts as a Hydrogen Bond Acceptor (HBA) to the kinase hinge region.

  • The Cyclobutyl group occupies the hydrophobic pocket (selectivity filter).

  • The N-Methyl group controls the conformation of the exocyclic amine, often forcing the substituent out of plane to relieve steric clash with the pyrimidine C5 hydrogen.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

  • Nannenga, B. L., & Gonen, T. (2019).[2] "The cryo-EM method MicroED: molecular structure determination from nanocrystals." Nature Methods, 16, 369–379.

  • Gruene, T., et al. (2018). "Rapid Structure Determination of Microcrystalline Molecular Compounds using Electron Diffraction." Angewandte Chemie International Edition, 57(50), 16313-16317.

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.

  • Winter, G. (2010). "DIALS: Diffraction Integration for Advanced Light Sources." Acta Crystallographica Section D, 74, 85-97.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine

[1]

Core Directive: The "Unknown Hazard" Protocol

As this specific compound lacks a globally harmonized, public Safety Data Sheet (SDS) with established Occupational Exposure Limits (OELs), you must treat it as a Control Band 4 substance (High Potency/Unknown Toxicity).

The Scientific Rationale:

  • Structural Activity Relationship (SAR): The pyrimidine amine scaffold is a common pharmacophore in kinase inhibitors (e.g., JAK inhibitors), implying potential biological activity at low doses.

  • Lipophilicity: The cyclobutylmethyl group increases lipophilicity compared to simple methyl-amines, significantly enhancing the risk of transdermal absorption .

  • Basicity: The secondary/tertiary amine functionality poses a risk of caustic injury to mucous membranes and the cornea.

Immediate Action: Do not handle on an open bench. All operations must occur within a certified Chemical Fume Hood (CFH) or Glovebox.

Hazard Identification & Risk Assessment
Hazard CategoryInferred Risk LevelMechanism of Action
Acute Toxicity Moderate to High Nitrogen-containing heterocycles can interfere with cellular respiration or neurotransmission.[1]
Skin Corrosion/Irritation Category 1B or 2 Basic amines saponify fatty tissues; the cyclobutyl group aids penetration.
Eye Damage Category 1 (Irreversible) High pH potential; risk of corneal opacity upon contact.
Sensitization High Pyrimidine derivatives are frequent haptens, causing allergic contact dermatitis.
PPE Selection Matrix (The "Barrier Defense")

Standard nitrile gloves are insufficient for prolonged contact with lipophilic amines. You must employ a "Breakthrough-Resistant" layering strategy.

A. Hand Protection Protocol
OperationGlove ConfigurationRationale
Solid Handling / Weighing Double Nitrile (min 5 mil outer, 4 mil inner)Provides contrasting color for tear detection.[1] Sufficient for dry powders.
Solution Prep / Synthesis Laminate (Silver Shield/Norfoil) under Nitrile Lipophilic amines can permeate nitrile in <15 mins. Laminate offers >480 min breakthrough time [1].
Spill Cleanup Butyl Rubber or Viton Thick gauge required to prevent immediate chemical burns.
B. Respiratory & Body Protection
  • Respiratory: If working outside a fume hood (not recommended) or during spill cleanup, use a Full-Face Respirator with P100/OV (Organic Vapor) cartridges. The OV component captures the amine vapors; P100 captures particulates.

  • Body: Tyvek® Lab Coat (Disposable) with elastic cuffs. Cotton lab coats can absorb amines, creating a secondary exposure source.

  • Eyes: If not using a full-face respirator, Chemical Splash Goggles (indirect vent) are mandatory. Safety glasses are inadequate against amine vapors which can cause "blue haze" (glaucopsia).

Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
  • Static Control: Use an ionizing anti-static gun on the weighing boat. Pyrimidine powders are often electrostatic and can "jump," leading to inhalation risk.

  • Balance Setup: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table, but never remove the compound to weigh it on an open bench.

  • Solvent Choice: When solubilizing, avoid chlorinated solvents (DCM/Chloroform) if possible, as they accelerate skin permeation of amines. Prefer DMSO or Methanol, but treat the resulting solution as a "super-permeant."

Phase 2: Reaction & Handling
  • Inert Atmosphere: This amine may be sensitive to oxidation. Flush reaction vessels with Nitrogen or Argon.

  • Temperature Control: Add acid chlorides or anhydrides dropwise at 0°C. The reaction of the amine nitrogen is exothermic; rapid addition can cause "bumping" or splashing.

  • Quenching: Never quench reaction mixtures directly with strong acid. Use a buffered ammonium chloride solution to neutralize the amine gently.

Phase 3: Decontamination
  • Surface Wipe: Wipe all surfaces with a 10% Citric Acid or Dilute Acetic Acid solution. This converts the free base amine (lipophilic/volatile) into a salt (hydrophilic/non-volatile), making it easier to clean.

  • Final Wash: Follow with a soap and water rinse.[2][3][4][5]

Safety Decision Logic (Visualization)

The following diagram outlines the decision-making process for handling this NCE, prioritizing engineering controls over PPE alone.

SafetyLogicStartStart: Handling N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amineRiskAssessRisk Assessment:Isolate from Skin & LungsStart->RiskAssessEngineeringEngineering Control:Fume Hood / GloveboxRiskAssess->EngineeringFormPhysical Form?Engineering->FormSolidSolid / PowderForm->SolidDryLiquidSolution / OilForm->LiquidSolvatedPPE_SolidPPE: Double Nitrile + N95/P100(If hood fails)Solid->PPE_SolidPPE_LiquidPPE: Laminate Liner + Nitrile Outer+ Splash GogglesLiquid->PPE_LiquidActionPerform Experiment(Keep Sash < 18 inches)PPE_Solid->ActionPPE_Liquid->ActionDeconDecon: 10% Citric Acid WipeAction->DeconDisposalDisposal: High Temp IncinerationDecon->Disposal

Caption: Operational Safety Loop for handling lipophilic pyrimidine amines, emphasizing the transition from engineering controls to chemical decontamination.

Waste Disposal & Emergency Response
Disposal Protocol
  • Segregation: Do not mix with oxidizers (Nitric acid, Peroxides). This can form unstable N-oxides or explosive nitro-compounds.[1]

  • Labeling: Tag as "Hazardous Waste - Toxic Organic Amine." Explicitly list the chemical name; do not just write "Organic Waste."

  • Method: The preferred destruction method is Rotary Kiln Incineration with a secondary combustion chamber to ensure complete destruction of the nitrogen heterocycle [2].

Emergency Response
  • Skin Contact:

    • Doff: Remove contaminated clothing immediately.[3][6][7][8]

    • Flush: Rinse skin with water for 15 minutes.[6][9][10] Do not use vinegar on the skin (exothermic neutralization risk on tissue). Use plain water.

  • Eye Contact:

    • Irrigate: Flush for a minimum of 30 minutes. Amines adhere to proteins in the eye; standard 15-minute flushing is often insufficient.

    • Medical: Seek an ophthalmologist immediately.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: Pyrimidine Derivatives Safety Profile. National Library of Medicine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.